HLCL-61 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride, a carbazole derivative of interest in medicinal chemistry and materials science. This document outlines the synthetic pathway, experimental protocols, and relevant data.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a two-step process. The first step involves the formylation of 9-ethyl-9H-carbazole to yield the key intermediate, 9-ethyl-9H-carbazole-3-carbaldehyde. The second step is a reductive amination of this aldehyde with (2-methoxyphenyl)methanamine to form the secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and solubility.
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
This procedure follows the Vilsmeier-Haack reaction for the formylation of 9-ethyl-9H-carbazole.
Protocol:
-
Dissolve 9-ethyl-9H-carbazole (1 equivalent) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C (273 K) in an ice bath.
-
Slowly add a solution of phosphoryl chloride (POCl₃) (approximately 1.04 equivalents) in DMF to the cooled mixture.
-
Stir the reaction mixture for 10 hours, allowing it to gradually warm to room temperature.
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes to precipitate the product.
-
Extract the aqueous mixture with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.[1]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 9-ethyl-9H-carbazole (0.30 g, 1.54 mmol) | [1] |
| Reagent | POCl₃ (0.24 g, 1.60 mmol) | [1] |
| Solvent | DMF (10 ml) | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 85% (0.29 g) | [1] |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.26 g/mol | [1] |
Step 2: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine
This step involves the reductive amination of the aldehyde intermediate with (2-methoxyphenyl)methanamine using sodium borohydride as the reducing agent.
Protocol:
-
In a round-bottom flask, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) and (2-methoxyphenyl)methanamine (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1-1.5 equivalents) portion-wise.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure free base.
Representative Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 9-ethyl-9H-carbazole-3-carbaldehyde (1 mmol) |
| Reagent | (2-methoxyphenyl)methanamine (1 mmol) |
| Reducing Agent | Sodium Borohydride (1-1.5 mmol) |
| Solvent | Methanol or THF |
| Reaction Time | 2-6 hours |
| Temperature | Room Temperature |
| Yield | 70-90% (estimated) |
Step 3: Formation of 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride
The final step is the conversion of the purified amine to its hydrochloride salt.
Protocol:
-
Dissolve the purified 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Continue the addition until a precipitate is formed and no further precipitation is observed.
-
Stir the resulting suspension for a short period.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the hydrochloride salt.
Product Characterization Data:
| Property | Value |
| CAS Number | 1158279-20-9 |
| Molecular Formula | C₂₃H₂₅ClN₂O |
| Molecular Weight | 380.92 g/mol |
| Appearance | Off-white to pale yellow solid (expected) |
| Melting Point | Not available |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from a readily available carbazole derivative to the final target molecule.
References
In-Depth Technical Guide: The Core Mechanism of Action of HLCL-61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This technical guide delineates the core mechanism of action of HLCL-61, focusing on its role in the epigenetic regulation of gene expression in the context of Acute Myeloid Leukemia (AML). Through the inhibition of PRMT5's methyltransferase activity, HLCL-61 initiates a signaling cascade that ultimately leads to anti-leukemic effects, including reduced cell proliferation, induction of differentiation, and apoptosis. This document provides a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed protocols for key experiments that elucidate its mechanism.
Introduction to this compound
This compound has emerged as a significant investigational compound in the field of oncology, particularly for hematological malignancies such as AML. Its primary molecular target is PRMT5, a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In AML, PRMT5 plays a dual epigenetic role, acting as both a transcriptional repressor and an indirect activator of oncogenic pathways, thereby promoting leukemia growth and survival. HLCL-61's ability to selectively inhibit PRMT5 makes it a promising candidate for targeted cancer therapy.
Chemical Structure:
Caption: Chemical structure of this compound.[1]
Core Mechanism of Action: The PRMT5-miR-29b-FLT3 Signaling Axis
The primary mechanism of action of this compound revolves around its potent and selective inhibition of PRMT5. This inhibition sets off a downstream cascade of events that collectively contribute to its anti-leukemic properties in AML.[2][3]
Signaling Pathway Overview:
In AML cells, PRMT5, in a complex with the transcription factor Sp1, epigenetically silences the expression of the microRNA miR-29b.[3] This silencing is achieved through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in the miR-29b promoter region. The suppression of miR-29b, a known tumor suppressor, leads to the increased expression of its downstream targets, including Sp1 and the FMS-like tyrosine kinase 3 (FLT3).[2] FLT3 is a receptor tyrosine kinase that is frequently mutated and overexpressed in AML, driving cell proliferation and survival.
HLCL-61 disrupts this oncogenic signaling by inhibiting PRMT5. This leads to a decrease in H4R3me2s, which in turn relieves the transcriptional repression of miR-29b. The subsequent increase in miR-29b expression leads to the suppression of Sp1 and FLT3, resulting in reduced AML cell growth, induction of myeloid differentiation, and apoptosis.[2][4]
Caption: Signaling pathway of this compound in AML.
Quantitative Data
The efficacy of HLCL-61 has been quantified through various in vitro assays, with IC50 values determined in several AML cell lines and patient-derived primary blasts.
| Cell Line/Sample Type | Genotype | IC50 (µM) at 48 hours | Reference |
| MV4-11 | FLT3-ITD | 14.12 | [2] |
| THP-1 | FLT3-WT | 16.74 | [2] |
| Primary AML Blasts | FLT3-WT | 6.3 | [2] |
| Primary AML Blasts | FLT3-ITD | 8.72 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of HLCL-61's mechanism of action.
In Vitro PRMT5 Methyltransferase Assay
This assay is crucial for determining the direct inhibitory effect of HLCL-61 on PRMT5 enzymatic activity and its selectivity over other methyltransferases.
Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate by recombinant PRMT5. The amount of incorporated radioactivity is proportional to the enzyme activity.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA), recombinant human PRMT5/MEP50 complex, and a histone H4 peptide substrate.
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the methyltransferase reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the radioactivity of the precipitated, methylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each HLCL-61 concentration relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the in vitro PRMT5 methyltransferase assay.
Cell Viability Assay (MTS Assay)
This assay determines the effect of HLCL-61 on the metabolic activity and viability of AML cells.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allow them to acclimate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the percentage of cell viability against the log of the HLCL-61 concentration to determine the IC50 value.
Western Blot for Histone Methylation
This technique is used to visualize and quantify the reduction in symmetric histone arginine dimethylation following treatment with HLCL-61.
Principle: Proteins from cell lysates are separated by size via polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and probed with specific antibodies to detect the target protein (e.g., H4R3me2s) and loading controls (e.g., total Histone H3).
Protocol:
-
Cell Lysis and Histone Extraction: Treat AML cells with HLCL-61 for various time points. Lyse the cells and perform acid extraction to enrich for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylated Histone H4 Arginine 3 (H4R3me2s) and a loading control antibody (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H4R3me2s normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for miR-29b Expression
This method is used to quantify the change in miR-29b expression in response to HLCL-61 treatment.
Principle: Total RNA, including microRNAs, is isolated from cells and reverse transcribed into cDNA. The cDNA is then used as a template for real-time PCR with primers specific for miR-29b. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for quantification of the initial amount of miR-29b.
Protocol:
-
RNA Isolation: Treat AML cells with HLCL-61 and isolate total RNA using a miRNA-enriching RNA isolation kit.
-
Reverse Transcription: Perform reverse transcription using a miRNA-specific stem-loop primer for miR-29b to generate cDNA.
-
qRT-PCR: Set up the qRT-PCR reaction with the miR-29b specific forward primer, a universal reverse primer, the cDNA template, and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Run the qRT-PCR on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for miR-29b and a small nuclear RNA endogenous control (e.g., U6). Calculate the relative expression of miR-29b using the ΔΔCt method.
FLT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of the FLT3 promoter in response to HLCL-61 treatment.
Principle: A reporter plasmid containing the firefly luciferase gene under the control of the FLT3 promoter is transfected into AML cells. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the FLT3 promoter.
Protocol:
-
Cell Transfection: Co-transfect AML cells with the FLT3 promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Compound Treatment: After transfection, treat the cells with HLCL-61 or DMSO.
-
Cell Lysis: After the desired treatment duration, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system to measure the luminescence from both firefly and Renilla luciferases in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in HLCL-61-treated cells to that in DMSO-treated cells to determine the effect on FLT3 promoter activity.
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the epigenetic machinery that drives leukemogenesis. Its core mechanism of action, the selective inhibition of PRMT5, leads to the reactivation of the tumor suppressor miR-29b and subsequent downregulation of the oncoproteins Sp1 and FLT3. The in-depth understanding of this signaling pathway and the availability of robust experimental protocols are essential for the further development and clinical translation of HLCL-61 and other PRMT5 inhibitors. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting area of cancer therapy.
References
An In-depth Technical Guide to PRMT5 Inhibition by HLCL-61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HLCL-61 hydrochloride, a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to PRMT5 and its Role in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Upregulation of PRMT5 has been observed in a variety of cancers, including lymphomas, breast, lung, and colorectal cancers, making it a promising therapeutic target.[1]
This compound: A Selective PRMT5 Inhibitor
This compound is a small-molecule inhibitor that demonstrates high selectivity for PRMT5 over other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][2] Its chemical formula is C₂₃H₂₅ClN₂O, and it has a molecular weight of 380.91 g/mol .[3][4]
Chemical Structure:
-
IUPAC Name: 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride[3]
-
CAS Number: 1158279-20-9[2]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of histone H4 arginine 3 (H4R3me2s).[1] In the context of acute myeloid leukemia (AML), this has been shown to de-repress the expression of microRNA-29b (miR-29b).[1][5] The subsequent increase in miR-29b levels leads to the suppression of the transcription factor Sp1 and the FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in anti-leukemic activity.[1][5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Figure 1: Signaling pathway of PRMT5 inhibition by this compound in AML.
Quantitative Data
The inhibitory effects of this compound have been quantified in various AML cell lines and patient-derived primary blast cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line/Sample Type | Description | Treatment Duration (hours) | IC50 (µM) | Reference |
| MV4-11 | Human AML cell line (FLT3-ITD) | 24-72 | 14.12 | [5][6] |
| THP-1 | Human monocytic leukemia cell line (FLT3-WT) | 24-72 | 16.74 | [5][6] |
| Primary AML Blasts (FLT3-WT) | Patient-derived AML cells (Wild-Type FLT3) | 24-72 | 6.3 | [5][6] |
| Primary AML Blasts (FLT3-ITD) | Patient-derived AML cells (ITD mutation) | 24-72 | 8.72 | [5][6] |
Table 1: IC50 values of this compound in AML cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is designed to determine the IC50 of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Luminometer
Procedure:
-
Culture AML cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Figure 2: Experimental workflow for the cell viability assay.
Western Blot for Histone Methylation
This protocol is used to assess the inhibition of symmetric arginine dimethylation of histones.
Materials:
-
AML cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-symmetric di-methyl arginine H3 (R8), anti-symmetric di-methyl arginine H4 (R3), anti-Histone H3, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with various concentrations of this compound for 12, 24, and 48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use total histone H3 or H4 as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for miR-29b Expression
This protocol measures the change in miR-29b expression following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
TRIzol reagent
-
miRNA-specific reverse transcription kit
-
SYBR Green-based qPCR master mix
-
miR-29b specific primers
-
U6 snRNA primers (as an internal control)
-
Real-time PCR system
Procedure:
-
Treat AML cells with this compound for the desired time points.
-
Extract total RNA, including miRNA, using TRIzol reagent according to the manufacturer's instructions.
-
Perform reverse transcription of miRNA using a miRNA-specific reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, miR-29b primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Use U6 snRNA as an endogenous control for normalization.
-
Calculate the relative expression of miR-29b using the 2-ΔΔCt method.
Conclusion
This compound is a valuable research tool for studying the biological functions of PRMT5 and for exploring its therapeutic potential, particularly in AML. Its specific mechanism of action, involving the de-repression of miR-29b and subsequent suppression of the Sp1/FLT3 axis, provides a clear rationale for its anti-leukemic effects. The provided data and protocols serve as a foundational guide for researchers investigating PRMT5 inhibition. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C23H25ClN2O | CID 17208222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of HLCL-61 Hydrochloride on Symmetric Dimethylarginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of HLCL-61 hydrochloride on symmetric dimethylarginine (SDMA). This compound is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), the primary enzyme responsible for the synthesis of SDMA. By inhibiting PRMT5, this compound effectively reduces the cellular levels of SDMA, a post-translational modification implicated in various cellular processes and pathologies, including cancer. This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for assessing its effects, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound and SDMA
Symmetric dimethylarginine (SDMA) is a naturally occurring amino acid produced by the post-translational modification of arginine residues in proteins. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Specifically, Type II PRMTs, with PRMT5 being the predominant enzyme, are responsible for symmetric dimethylation. Upon proteolysis of these methylated proteins, SDMA is released into the cytoplasm and can be detected in circulation. Elevated levels of SDMA have been associated with various diseases, making it a molecule of significant interest in biomedical research.
This compound is a small molecule compound identified as a potent and selective inhibitor of PRMT5.[1] Its ability to specifically target and inhibit the catalytic activity of PRMT5 makes it a valuable tool for studying the biological functions of this enzyme and a potential therapeutic agent for diseases driven by aberrant PRMT5 activity, such as certain types of cancer. This guide focuses on the direct consequence of PRMT5 inhibition by this compound: the reduction of SDMA levels and the downstream cellular effects.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of PRMT5. This inhibition leads to a decrease in the symmetric dimethylation of various protein substrates, including histones (e.g., H3 and H4) and other cellular proteins.[1][2] The direct consequence of this enzymatic inhibition is a reduction in the cellular pool of SDMA.
The primary mechanism of action can be illustrated as follows:
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) at 48h | Citation |
| MV4-11 | Acute Myeloid Leukemia (AML) | 14.12 | [1] |
| THP-1 | Acute Myeloid Leukemia (AML) | 16.74 | [1] |
| FLT3-WT blast | Acute Myeloid Leukemia (AML) | 6.3 | [1] |
| FLT3-ITD blast | Acute Myeloid Leukemia (AML) | 8.72 | [1] |
Note: While these IC50 values represent the effect of HLCL-61 on cell viability, they are an indirect measure of its target engagement. Direct quantitative data on the EC50 for SDMA reduction by HLCL-61 is not currently available in the public domain. However, qualitative data from Western blot analysis shows a dose-dependent decrease in histone symmetric dimethylation in AML cell lines treated with HLCL-61.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on SDMA levels and PRMT5 activity. These are generalized protocols that can be adapted for specific experimental needs.
Western Blot Analysis for SDMA and Histone Methylation
This protocol is designed to qualitatively or semi-quantitatively assess the reduction in global SDMA levels or specific substrate methylation (e.g., H3R8me2s, H4R3me2s) in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Symmetric Dimethyl Arginine (SDMA) antibody
-
Anti-H3R8me2s antibody
-
Anti-H4R3me2s antibody
-
Anti-PRMT5 antibody
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Histone H3)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Caption: Western Blot experimental workflow.
In Vitro PRMT5 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the methyltransferase activity of recombinant PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) as a substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as a methyl donor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing assay buffer, recombinant PRMT5/MEP50, and varying concentrations of this compound. Pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the histone H4 peptide substrate and [3H]-SAM to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathways
This compound, by inhibiting PRMT5, modulates signaling pathways that are dependent on PRMT5-mediated methylation. A key pathway affected in Acute Myeloid Leukemia (AML) is the PRMT5-miR-29b-Sp1-FLT3 axis.[1]
In AML cells, PRMT5 is part of a repressor complex that silences the expression of the tumor suppressor microRNA, miR-29b, through histone methylation (H4R3me2s) at its enhancer region. The downregulation of miR-29b leads to increased levels of its target, the transcription factor Sp1. Elevated Sp1, in turn, promotes the transcription of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often overexpressed or mutated in AML, contributing to leukemogenesis.[1]
By inhibiting PRMT5, this compound reverses this cascade:
-
PRMT5 inhibition leads to decreased H4R3me2s at the miR-29b enhancer.
-
This results in the re-expression of miR-29b.
-
Increased miR-29b levels lead to the suppression of Sp1.
-
Reduced Sp1 levels result in the downregulation of FLT3 expression.
This ultimately leads to anti-leukemic effects, including reduced cell proliferation and survival.[1]
Caption: PRMT5 signaling pathway in AML.
Conclusion
This compound is a valuable chemical probe for studying the roles of PRMT5 and SDMA in health and disease. Its potent and selective inhibition of PRMT5 leads to a reduction in SDMA levels and modulates key signaling pathways, such as the PRMT5-miR-29b-Sp1-FLT3 axis in AML. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in their own experimental systems. Further research, particularly quantitative studies on SDMA reduction and in vivo efficacy, will continue to elucidate the full therapeutic potential of targeting PRMT5 with inhibitors like this compound.
References
Physical and chemical properties of HLCL-61 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLCL-61 hydrochloride is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study. The information is intended to support researchers and professionals in the fields of oncology, epigenetics, and drug development in their investigation and potential application of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[3] It is stable for at least four years when stored at -20°C.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | [5] |
| Molecular Formula | C₂₃H₂₅ClN₂O | [5][6] |
| Molecular Weight | 380.91 g/mol | [3][5][7] |
| CAS Number | 1158279-20-9 | [4][8] |
| Appearance | White to off-white solid powder | [3] |
| Purity | ≥98% | [4] |
| UV max (λ) | 239, 267, 297 nm | [4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 6 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| DMSO | ≥30 mg/mL | [3] |
| 50 mg/mL (131.26 mM; requires sonication) | [1] | |
| 76 mg/mL (199.52 mM) | ||
| Ethanol | >1 mg/mL | [4] |
| 15 mg/mL (39.38 mM) | [7] | |
| Water | Insoluble or slightly soluble (<1 mg/mL) | [1][7] |
| In Vivo Formulation 1 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [3] |
| In Vivo Formulation 2 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [3] |
| In Vivo Formulation 3 | ≥2.5 mg/mL (6.56 mM) in 10% DMSO + 90% Corn Oil | [3] |
Mechanism of Action and Signaling Pathway
HLCL-61 is a selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] It shows no significant inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7.[4] In acute myeloid leukemia (AML) cells, inhibition of PRMT5 by HLCL-61 leads to a significant increase in the expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 transcription factor and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in antileukemic activity.[3]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine hydrochloride is not publicly available, the general synthetic route involves the alkylation of carbazole to form 9-ethylcarbazole, followed by subsequent functionalization to introduce the methanamine side chain, and finally conversion to the hydrochloride salt.[9][10][11]
Cell Viability Assay
This protocol is adapted from studies on the effect of HLCL-61 on AML cell lines.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using appropriate software.
Table 3: Reported IC₅₀ Values for this compound (48h treatment)
| Cell Line/Sample | IC₅₀ (µM) | Source(s) |
| MV4-11 | 14.12 | [1] |
| THP-1 | 16.74 | [1] |
| FLT3-WT blast | 6.3 | [1] |
| FLT3-ITD blast | 8.72 | [1] |
PRMT5 Enzymatic Assay
This is a general protocol for an in vitro PRMT5 inhibition assay.
Objective: To measure the direct inhibitory effect of this compound on PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50, and histone H4 peptide.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Western Blot for Histone Methylation
This protocol provides a general workflow for assessing the effect of HLCL-61 on histone arginine methylation.
Objective: To detect changes in the levels of symmetric dimethylarginine on histones in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal for the methylated histone to the total histone signal.
NMR and Mass Spectrometry Sample Preparation
1H NMR Spectroscopy:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
Acquire the spectrum on a standard NMR spectrometer.
Mass Spectrometry (LC-MS):
-
Prepare a stock solution of this compound in a compatible solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.
-
Inject the sample into the LC-MS system for analysis.
Safety and Handling
This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a dry and well-ventilated place, protected from moisture.[3]
Disclaimer
The information provided in this document is for research and informational purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific applications and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C23H25ClN2O | CID 17208222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ptgcn.com [ptgcn.com]
- 8. HLCL-61|CAS 1158279-20-9|DC Chemicals [dcchemicals.com]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Epigenetic Regulator HLCL-61 Hydrochloride: A Technical Guide to its Mechanism of Action as a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular function, with their dysregulation being a hallmark of numerous diseases, including cancer. Protein arginine methyltransferases (PRMTs) have emerged as key players in the epigenetic landscape, and their aberrant activity is implicated in various malignancies. HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, its mechanism of action, and detailed experimental protocols for its investigation.
Core Mechanism of Action: Inhibition of PRMT5
This compound exerts its effects by targeting PRMT5, the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. A key epigenetic mark catalyzed by PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), which is generally associated with transcriptional repression. By inhibiting PRMT5, HLCL-61 prevents this methylation event, leading to the reactivation of silenced genes.
In the context of acute myeloid leukemia (AML), HLCL-61 has been shown to disrupt a crucial leukemogenic pathway. PRMT5, in a complex with the transcription factor Sp1, silences the expression of the tumor-suppressing microRNA, miR-29b, through H4R3 dimethylation. The downregulation of miR-29b leads to increased levels of its target, Sp1, creating a positive feedback loop that further enhances the expression of pro-leukemic genes such as the receptor tyrosine kinase FLT3. HLCL-61 breaks this cycle by inhibiting PRMT5, leading to increased miR-29b expression, subsequent suppression of Sp1 and FLT3, and ultimately, anti-leukemic activity.[1]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified in various AML cell lines and patient-derived blasts. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line/Sample Type | Description | IC50 (µM) | Treatment Duration |
| MV4-11 | Human AML cell line (FLT3-ITD) | 14.12 | 24-72 hours[1] |
| THP-1 | Human AML cell line (FLT3-WT) | 16.74 | 24-72 hours[1] |
| FLT3-WT blast | Primary AML patient blasts | 6.3 | 24-72 hours[1] |
| FLT3-ITD blast | Primary AML patient blasts | 8.72 | 24-72 hours[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for studying HLCL-61, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
In Vitro PRMT5 Enzymatic Assay
This assay is designed to determine the direct inhibitory effect of HLCL-61 on PRMT5 methyltransferase activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the precipitated protein onto a filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of HLCL-61 and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with HLCL-61.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat the cells with a serial dilution of this compound (e.g., 1-100 µM) or DMSO for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis for Histone Methylation and Protein Expression
This technique is used to assess the levels of specific proteins and histone modifications in cells treated with HLCL-61.
Materials:
-
AML cells treated with HLCL-61 or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-Sp1, anti-FLT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure the mRNA levels of target genes.
Materials:
-
AML cells treated with HLCL-61 or DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for miR-29b, FLT3, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, specific primers, and a qPCR master mix.
-
Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of PRMT5 and the H4R3me2s mark with the promoter region of the miR-29b gene.
Materials:
-
AML cells treated with HLCL-61 or DMSO
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies for immunoprecipitation (e.g., anti-PRMT5, anti-H4R3me2s, and IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for the miR-29b promoter for qPCR analysis
Procedure:
-
Cross-link proteins to DNA in treated cells with formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitate the chromatin with the antibody of interest overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of miR-29b promoter DNA in each sample by qPCR.
Conclusion
This compound is a valuable research tool for investigating the role of PRMT5 in epigenetic regulation. Its ability to specifically inhibit PRMT5 and modulate the expression of key genes involved in cancer pathogenesis, such as in AML, makes it a compound of significant interest for both basic research and therapeutic development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of HLCL-61's biological effects.
References
The Impact of HLCL-61 Hydrochloride on FLT3 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] Constitutive activation of FLT3 signaling promotes leukemic cell growth and survival.[2][3] This technical guide provides an in-depth overview of the mechanism of action of HLCL-61 hydrochloride, a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5), and its subsequent effects on FLT3 signaling in AML.[4] We will detail the experimental data supporting its activity, provide comprehensive protocols for key assays, and visualize the involved signaling pathways and experimental workflows.
Introduction to FLT3 Signaling
FLT3 is a member of the class III receptor tyrosine kinase family.[3][5] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][5] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[1][2][5]
In AML, mutations such as FLT3-ITD lead to ligand-independent constitutive activation of the FLT3 receptor.[1][2][3] This aberrant signaling results in the uncontrolled proliferation of leukemic blasts and is a key driver of the disease. A notable distinction of FLT3-ITD signaling is the potent activation of the STAT5 pathway, in addition to the canonical PI3K/AKT and RAS/MAPK pathways.[1][3]
This compound: A Novel Approach to Targeting FLT3
This compound is a small molecule inhibitor of PRMT5.[4] Unlike direct FLT3 kinase inhibitors, HLCL-61 exerts its effect on FLT3 signaling through an indirect mechanism involving the epigenetic regulation of gene expression.
The PRMT5-miR-29b-Sp1-FLT3 Axis
Research has elucidated a novel regulatory pathway in AML where PRMT5 plays a dual role in both gene silencing and activation.[1][4] PRMT5, in a complex with Sp1, acts as a transcriptional repressor of the microRNA miR-29b.[1] MiR-29b, in turn, is a known tumor suppressor that targets the transcription factor Sp1 for degradation. By suppressing miR-29b, PRMT5 leads to an increase in Sp1 levels. Elevated Sp1 then drives the transcription of pro-leukemic genes, including FLT3.[1]
HLCL-61, by inhibiting PRMT5, disrupts this cascade. Inhibition of PRMT5 leads to an increase in the expression of miR-29b.[1][4] The elevated miR-29b then targets and suppresses Sp1, which in turn leads to a downregulation of FLT3 expression, thereby attenuating the oncogenic FLT3 signaling.[1][4]
Quantitative Data on the Efficacy of HLCL-61
The anti-leukemic activity of HLCL-61 has been demonstrated in various AML cell lines, including those with wild-type FLT3 (FLT3-WT) and FLT3-ITD mutations. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized in the table below.
| Cell Line/Sample | FLT3 Status | IC50 (µM) |
| MV4-11 | FLT3-ITD | 14.12 |
| THP-1 | FLT3-WT | 16.74 |
| Primary Blasts | FLT3-WT | 6.3 |
| Primary Blasts | FLT3-ITD | 8.72 |
Data sourced from publicly available information.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of HLCL-61 on FLT3 signaling.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of HLCL-61 in AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of HLCL-61 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot Analysis
This protocol is used to assess the protein levels of FLT3, p-FLT3, STAT5, p-STAT5, ERK1/2, and p-ERK1/2 following treatment with HLCL-61.
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FLT3, anti-p-FLT3, anti-STAT5, anti-p-STAT5, anti-ERK1/2, anti-p-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat AML cells with HLCL-61 for the desired time points. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Immunoprecipitation (IP)
This protocol is used to investigate the interaction between PRMT5 and Sp1.
Materials:
-
AML cell lysates
-
Anti-PRMT5 antibody or anti-Sp1 antibody
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates as described for Western blotting.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-PRMT5 or anti-Sp1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (Sp1 or PRMT5).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of miR-29b and FLT3.
Materials:
-
AML cells treated with HLCL-61
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers for miR-29b, FLT3, and a housekeeping gene (e.g., GAPDH or U6)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using the appropriate primers and master mix.
-
Data Analysis: Calculate the relative expression of miR-29b and FLT3 using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: The inhibitory effect of HLCL-61 on the PRMT5-miR-29b-Sp1 axis, leading to downregulation of FLT3 signaling.
Experimental Workflow
Caption: Workflow for characterizing the effects of HLCL-61 on AML cells.
Conclusion
This compound represents a promising therapeutic strategy for AML by targeting the PRMT5-miR-29b-Sp1-FLT3 signaling axis. Its indirect mechanism of action offers a novel approach to downregulating the oncogenic FLT3 receptor, independent of direct kinase inhibition. The data presented in this guide demonstrate its efficacy in both FLT3-WT and FLT3-ITD AML contexts. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of PRMT5 inhibition in leukemia and other cancers driven by aberrant tyrosine kinase signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of HLCL-61 in AML.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeted Delivery of microRNA-29b by Transferrin Conjugated Anionic Lipopolyplex Nanoparticles: A Novel Therapeutic Strategy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HLCL-61 Hydrochloride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLCL-61 hydrochloride is a potent and selective first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a detailed protocol for the in vitro use of this compound in acute myeloid leukemia (AML) cell lines, specifically MV4-11 and THP-1. It includes information on the mechanism of action, quantitative data on its cytotoxic effects, and a step-by-step guide for conducting a cell viability assay. Additionally, diagrams illustrating the relevant signaling pathway and experimental workflow are provided to facilitate experimental design and execution.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML). This compound has emerged as a selective inhibitor of PRMT5, demonstrating significant anti-leukemic activity in preclinical studies. Its mechanism of action involves the inhibition of PRMT5, which leads to an increase in the expression of microRNA-29b (miR-29b).[1] This, in turn, suppresses the expression of Sp1 and FLT3, key proteins involved in leukemic cell growth and survival.[1] These findings suggest that the PRMT5-miR-29b-FLT3 signaling network is a promising therapeutic target in AML.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PRMT5.[1][2] In AML cells, PRMT5 is part of a transcription repressor complex with Sp1 that silences miR-29b expression through the dimethylation of histone H4 at arginine 3 (H4R3me2s).[1] By inhibiting PRMT5, this compound prevents this silencing, leading to the re-expression of miR-29b.[1] The elevated levels of miR-29b then post-transcriptionally repress the expression of its downstream targets, Sp1 and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in the inhibition of AML cell proliferation and the induction of apoptosis.
Caption: Signaling pathway of this compound in AML cells.
Quantitative Data
This compound has demonstrated dose-dependent cytotoxic effects on various AML cell lines. The half-maximal inhibitory concentration (IC50) values after 24-72 hours of treatment are summarized in the table below.
| Cell Line | Description | IC50 (µM) |
| MV4-11 | Human biphenotypic B myelomonocytic leukemia | 14.12 |
| THP-1 | Human acute monocytic leukemia | 16.74 |
| FLT3-WT blast | Primary blasts from patients | 6.3 |
| FLT3-ITD blast | Primary blasts from patients | 8.72 |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1158279-20-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MV4-11 (ATCC® CRL-9591™) or THP-1 (ATCC® TIB-202™) cells
-
For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS)
-
For THP-1: RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent kit
-
96-well clear-bottom cell culture plates
-
Sterile, nuclease-free microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO at concentrations up to 50 mg/mL.[3]
-
To prepare a 10 mM stock solution, dissolve 3.81 mg of this compound (Molecular Weight: 380.91 g/mol ) in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Cell Culture
MV4-11 Cell Line:
-
Culture MV4-11 cells in IMDM supplemented with 10% FBS.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Cultures can be maintained by adding fresh medium.[4]
THP-1 Cell Line:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
The recommended seeding density is between 2.0 x 10⁵ and 4.0 x 10⁵ viable cells/mL. Do not allow the cell concentration to exceed 1 x 10⁶ cells/mL.
Cell Viability Assay (MTS Assay)
This protocol is designed for a 96-well plate format.
Caption: Workflow for the MTS-based cell viability assay.
Procedure:
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter and determine the viability using trypan blue exclusion.
-
Prepare a cell suspension at the desired concentration. For THP-1 cells, a seeding density of 4 x 10⁴ cells per well in a 96-well plate has been reported.[1] A similar density can be used as a starting point for MV4-11 cells, with optimization if necessary.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations should range from 1 µM to 100 µM to encompass the expected IC50 values.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Troubleshooting
-
Low Absorbance Readings: This could be due to a low cell number or insufficient incubation time with the MTS reagent. Optimize the initial seeding density and/or increase the MTS incubation time.
-
High Background Absorbance: This may be caused by contamination of the culture or interference from the phenol red in the medium. Ensure aseptic techniques are followed and consider using a phenol red-free medium for the assay.
-
Inconsistent Results: Ensure a homogenous cell suspension before seeding and proper mixing of reagents. Use multichannel pipettes for consistency in reagent addition.
Conclusion
This compound is a valuable tool for studying the role of PRMT5 in AML and for the development of novel therapeutic strategies. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in in vitro cell culture experiments. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. elabscience.com [elabscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: HLCL-61 Hydrochloride Dose-Response Assay in MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing a dose-response assay of HLCL-61 hydrochloride in the human acute myeloid leukemia (AML) cell line, MV4-11. This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the pathogenesis of AML.[1][2] In MV4-11 cells, which harbor a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD), PRMT5 inhibition has been shown to induce antileukemic effects by modulating the expression of critical oncogenic pathways.[1][2] These application notes include detailed protocols for cell culture, dose-response experiments using a colorimetric viability assay, and data analysis. Additionally, we present the underlying signaling pathway and experimental workflow through detailed diagrams.
Introduction
Acute myeloid leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is a widely used model for studying AML, particularly cases with the FLT3-ITD mutation, which is associated with a poor prognosis.[3][4]
This compound is a first-in-class small molecule inhibitor of PRMT5.[1][2] PRMT5 plays a crucial role in gene regulation through the symmetric dimethylation of arginine residues on histones and other proteins.[5] In AML, PRMT5 has been shown to contribute to leukemogenesis by repressing the expression of microRNA-29b (miR-29b).[1][2] The downregulation of miR-29b leads to the increased expression of its target, the transcription factor Sp1.[1][6] Sp1, in turn, promotes the transcription of the FLT3 gene, a key driver of proliferation and survival in MV4-11 cells.[1]
By inhibiting PRMT5, this compound restores miR-29b expression, leading to the suppression of Sp1 and subsequently FLT3. This ultimately results in the inhibition of downstream pro-survival signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, and a reduction in cell viability. This document outlines the methodology to quantify the dose-dependent effects of this compound on the viability of MV4-11 cells.
Data Presentation
Table 1: Representative Dose-Response of this compound on MV4-11 Cell Viability
The following table presents representative data from a 72-hour dose-response experiment. MV4-11 cells were treated with increasing concentrations of this compound, and cell viability was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) for HLCL-61 in MV4-11 cells has been reported to be approximately 14.12 µM.
| HLCL-61 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 82 ± 6.1 |
| 10 | 65 ± 5.5 |
| 15 | 51 ± 4.9 |
| 25 | 35 ± 3.8 |
| 50 | 18 ± 2.9 |
| 100 | 8 ± 1.5 |
Experimental Protocols
Materials and Reagents
-
MV4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solvent (e.g., 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Sterile, light-protected containers
MV4-11 Cell Culture
-
Thawing and Initial Culture:
-
Rapidly thaw the cryopreserved vial of MV4-11 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge the cells at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
MV4-11 cells grow in suspension.[7] Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[7]
-
To subculture, dilute the cell suspension with fresh complete growth medium to a seeding density of 2 x 10^5 cells/mL.
-
Renew the medium every 2-3 days by adding fresh medium or by centrifugation and resuspension in fresh medium.
-
This compound Dose-Response Assay
-
Preparation of HLCL-61 Stock Solution:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Count the MV4-11 cells using a hemocytometer or an automated cell counter and assess viability (should be >90%).
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 5,000 cells per well.
-
Include wells with medium only to serve as a background control.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A common concentration range to test is 0, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the diluted HLCL-61 solutions to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay for Cell Viability:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Add 100 µL of MTT solvent to each well to solubilize the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only background wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Signaling Pathway of HLCL-61 in MV4-11 Cells
Caption: Signaling pathway of HLCL-61 in MV4-11 cells.
Experimental Workflow for HLCL-61 Dose-Response Assay
Caption: Experimental workflow for the dose-response assay.
References
- 1. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 4. youtube.com [youtube.com]
- 5. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. elabscience.com [elabscience.com]
Application Notes and Protocols: Western Blot Analysis for PRMT5 Inhibition using HLCL-61
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in several cancers, making it a promising therapeutic target.[1] HLCL-61 is a first-in-class, potent, and selective small-molecule inhibitor of PRMT5.[2] This document provides detailed protocols for utilizing Western blot analysis to assess the efficacy of HLCL-61 in inhibiting PRMT5 activity in cancer cell lines. The primary readout for PRMT5 inhibition is the reduction of symmetric dimethylarginine (sDMA) marks on substrate proteins, such as histones H3 (H3R8me2s) and H4 (H4R3me2s).[3]
Data Presentation
Table 1: In Vitro Efficacy of HLCL-61 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 14.12 | [2] |
| THP-1 | Acute Myeloid Leukemia (AML) | 16.74 | [2] |
| FLT3-WT blast | Acute Myeloid Leukemia (AML) | 6.3 | [2] |
| FLT3-ITD blast | Acute Myeloid Leukemia (AML) | 8.72 | [2] |
Table 2: Quantitative Western Blot Analysis of PRMT5 Activity Markers
| Cell Line | Treatment (HLCL-61) | Target Protein | Fold Change vs. Control (DMSO) | Reference |
| AML Cell Line | 10 µM for 48h | H3R8me2s | ~0.4 | [3] |
| AML Cell Line | 10 µM for 48h | H4R3me2s | ~0.3 | [3] |
| Multiple Myeloma | 10 µM EPZ015938 for 3 days | Total sDMA | ~0.2 | [1] |
Note: Fold change values are estimated based on qualitative data from the cited sources indicating a significant decrease.
Experimental Protocols
Cell Culture and Treatment with HLCL-61
-
Cell Culture: Culture human cancer cell lines (e.g., MV4-11, THP-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
HLCL-61 Preparation: Prepare a stock solution of HLCL-61 hydrochloride in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A DMSO-only control should be prepared at the same final concentration of DMSO used in the highest HLCL-61 treatment group.
-
Treatment: Replace the existing media with the media containing the different concentrations of HLCL-61 or DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[2]
Protein Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet once with ice-cold PBS and then resuspend in ice-cold RIPA lysis buffer.
-
-
Lysis: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-PRMT5
-
Rabbit anti-sDMA (symmetric dimethylarginine)
-
Rabbit anti-H3R8me2s
-
Rabbit anti-H4R3me2s
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels. Normalize the intensity of the target protein bands to the loading control (β-actin).
Mandatory Visualizations
Caption: PRMT5 Signaling and Inhibition by HLCL-61.
Caption: Experimental Workflow for Western Blot Analysis.
References
Application Notes and Protocols for Studying Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes and is increasingly recognized as a significant driver in various diseases, including cancer. Modulating this process presents a promising therapeutic avenue. This document provides detailed information and protocols for studying alternative splicing, with a focus on chemical probes.
While the query mentioned HLCL-61 hydrochloride, it is important to clarify that this compound is primarily recognized as a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) .[1][2] PRMT5 is involved in various cellular processes, including RNA processing, and its inhibition can indirectly affect the splicing machinery.[3] However, for direct and targeted studies of alternative splicing, inhibitors of CDC-like Kinases (CLKs) are more established and widely used tools.[4][5][6] This document will therefore cover both this compound in its known context and provide extensive details on using CLK inhibitors as a primary method for investigating alternative splicing.
Section 1: this compound - A PRMT5 Inhibitor
This compound is a potent and selective small-molecule inhibitor of PRMT5.[2] Its mechanism of action is centered on reducing the symmetric dimethylation of arginine residues on histone and non-histone proteins, which plays a role in gene expression and RNA processing.[1][3]
Quantitative Data for this compound
The primary application of this compound in research has been to probe the function of PRMT5, particularly in the context of acute myeloid leukemia (AML).[2] Its effects are most commonly quantified by measuring cell viability.
| Cell Line | Target/Pathway | IC50 (µM) | Incubation Time (hours) |
| MV4-11 (AML) | Cell Growth | 14.12 | 24-72 |
| THP-1 (AML) | Cell Growth | 16.74 | 24-72 |
| FLT3-WT blast (AML) | Cell Growth | 6.3 | 24-72 |
| FLT3-ITD blast (AML) | Cell Growth | 8.72 | 24-72 |
Table 1: In vitro efficacy of this compound in various AML cell lines.[1][2]
Protocol: Cell Viability Assay with this compound
This protocol is adapted from studies on the effect of HLCL-61 on AML cell growth.[2]
1. Compound Preparation:
- Prepare a stock solution of this compound in DMSO. For cellular assays, a 10 mM stock is common.
- Store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
2. Cell Culture and Treatment:
- Seed AML cell lines (e.g., MV4-11, THP-1) in 96-well plates at an appropriate density.
- Prepare serial dilutions of this compound in the cell culture medium. Typical final concentrations for a dose-response curve range from 1 µM to 100 µM.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Incubate the cells with the compound for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
3. Assessing Cell Viability:
- Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
- Follow the manufacturer's instructions for the chosen reagent.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
4. Data Analysis:
- Normalize the data to vehicle-treated control cells (100% viability).
- Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Section 2: CLK Inhibitors for Studying Alternative Splicing
Cdc2-like kinases (CLK1, CLK2, CLK3, CLK4) are key regulators of pre-mRNA splicing.[4] They phosphorylate serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly and the definition of exon-intron boundaries.[4][6] Inhibition of CLKs prevents the phosphorylation of SR proteins, leading to global changes in alternative splicing patterns, often resulting in exon skipping.[4][7][8] Small molecules like TG003 and T-025 are potent CLK inhibitors used to study these processes.[5][7][9]
CLK Signaling Pathway in Alternative Splicing
The diagram below illustrates the central role of CLKs in regulating splicing through SR protein phosphorylation.
Caption: CLK-mediated regulation of pre-mRNA splicing.
Quantitative Data for Representative CLK Inhibitors
CLK inhibitors have been characterized by their biochemical potency against CLK isoforms and their cellular effects on splicing and cell proliferation.
| Compound | Target | IC50 / Kd (nM) | Cellular Effect |
| TG003 | CLK1 | 20 | Suppresses SR protein phosphorylation and alters alternative splicing.[9] |
| CLK2 | 200 | Induces exon skipping in a dose-dependent manner.[10] | |
| CLK4 | 15 | Affects splicing of genes involved in cell cycle progression.[11] | |
| T-025 | CLK1 | 4.8 (Kd) | Reduces CLK-dependent phosphorylation, leading to exon skipping.[12][13] |
| CLK2 | 0.096 (Kd) | Suppresses cell growth, particularly in MYC-driven cancers.[7][8] | |
| CLK3 | 6.5 (Kd) | Induces global changes in alternative splicing events.[13] | |
| CLK4 | 0.61 (Kd) | Demonstrates in vivo anti-tumor efficacy.[8] |
Table 2: Potency and cellular effects of common CLK inhibitors.
Section 3: Experimental Protocols for Studying Alternative Splicing with CLK Inhibitors
The following protocols provide a framework for investigating the impact of CLK inhibition on alternative splicing.
Experimental Workflow Overview
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 6. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deciphering targeting rules of splicing modulator compounds: case of TG003 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 13. embopress.org [embopress.org]
Application Notes & Protocols for HLCL-61 Hydrochloride In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and notes are intended for research purposes only. All animal experiments must be conducted in compliance with local and international guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction and Mechanism of Action
HLCL-61 hydrochloride is a first-in-class, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[3][4]
In the context of Acute Myeloid Leukemia (AML), increased PRMT5 activity enhances leukemia cell growth.[5][6] PRMT5, as part of a repressor complex, silences the expression of microRNA-29b (miR-29b).[5][6][7] This silencing leads to increased levels of the transcription factor Sp1 and, consequently, the overexpression of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated and constitutively activated in AML.[2][5][6] By inhibiting PRMT5, HLCL-61 increases miR-29b expression, which in turn suppresses Sp1 and FLT3, leading to significant anti-leukemic effects in AML cells.[2][5][6]
Note to the User: The initial query requested information regarding HLCL-61 as a c-Abl and DDR1/2 inhibitor. The literature strongly indicates that HLCL-61 is a PRMT5 inhibitor.[1][2][5] This document will focus on its validated mechanism. As requested, diagrams for the c-Abl and DDR1 signaling pathways are provided in Section 6.0 as examples of oncogenic pathways that can be targeted by other specific inhibitors.
Application Notes
Preclinical In Vitro Activity
HLCL-61 has demonstrated potent dose-dependent inhibition of cell viability across various AML cell lines and primary patient-derived blasts.[1] Its specificity for PRMT5 has been confirmed against other PRMT family members.[5]
Table 1: In Vitro Efficacy of this compound
| Cell Line / Sample Type | Description | IC₅₀ (µM) | Citation(s) |
|---|---|---|---|
| MV4-11 | Human AML, FLT3-ITD | 14.12 | [1][2] |
| THP-1 | Human AML, FLT3-WT | 16.74 | [1][2] |
| FLT3-ITD Primary Blasts | Patient-derived AML | 8.72 | [1][2] |
| FLT3-WT Primary Blasts | Patient-derived AML | 6.3 |[1][2] |
Proposed In Vivo Applications
While published in vivo data for HLCL-61 is not yet available, its potent in vitro activity supports its evaluation in preclinical animal models of AML. The primary application is to assess the anti-tumor efficacy and safety profile of HLCL-61 in a living system. Key objectives for such studies include:
-
Determining the maximum tolerated dose (MTD) and pharmacokinetic/pharmacodynamic (PK/PD) profile.
-
Evaluating anti-leukemic efficacy in systemic and subcutaneous AML xenograft models.
-
Assessing the effect on survival rates in treated versus control animals.
-
Monitoring biomarkers of PRMT5 inhibition in tumor and surrogate tissues.
Proposed In Vivo Experimental Design & Protocols
This section outlines a hypothetical but robust experimental design for evaluating HLCL-61 in an AML xenograft model. The MV4-11 cell line is chosen as the model due to its FLT3-ITD mutation, which aligns with the mechanism of action of HLCL-61.[5][8]
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous AML xenograft study.
Protocol: Subcutaneous AML Xenograft Model
1. Animal Model:
-
Species/Strain: Immunodeficient mice (e.g., SCID or NOD/SCID gamma - NSG), female, 6-8 weeks old. NSG mice are often preferred for their superior engraftment of human hematopoietic cells.[9]
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
2. Cell Preparation and Implantation:
-
Culture: Culture cells in appropriate media (e.g., RPMI-1640 + 10% FBS) under standard conditions.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend 5 x 10⁶ to 10 x 10⁶ viable cells in 100-200 µL of sterile PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.[10]
-
Injection: Inject the cell suspension subcutaneously into the right flank of each mouse.[10][11]
3. Drug Formulation and Administration:
-
Formulation: Prepare this compound fresh daily. A potential formulation involves dissolving the compound in a vehicle suitable for the chosen administration route, such as 10% DMSO + 90% (20% SBE-β-CD in Saline).
-
Dose Groups:
-
Group 1: Vehicle Control
-
Group 2: HLCL-61 (Low Dose, e.g., 10 mg/kg)
-
Group 3: HLCL-61 (High Dose, e.g., 30 mg/kg)
-
Group 4 (Optional): Positive Control (e.g., Cytarabine at 50 mg/kg).[12]
-
-
Administration: Administer the assigned treatment via oral gavage (PO) or intraperitoneal (IP) injection once daily for 21-28 days.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[13]
-
Body Weight and Health: Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily or at least three times per week. A body weight loss exceeding 20% is a common humane endpoint.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (%TGI). The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when animals reach humane endpoints.
-
Survival Analysis: A separate cohort of animals can be used for a survival study, where the endpoint is the date of euthanasia due to tumor burden or morbidity.
Table 2: Sample Dosing and Monitoring Schedule
| Day | Activity |
|---|---|
| -7 to 0 | Animal Acclimatization |
| 0 | Subcutaneous injection of MV4-11 cells |
| 7-14 | Monitor tumor growth until average volume reaches ~150 mm³ |
| 14 | Randomize mice into treatment groups. Begin daily dosing. |
| 14-35 | Continue daily dosing. Monitor tumor volume and body weight 3x/week. |
| 35 | End of treatment. Continue monitoring until study endpoint. |
| Varies | Euthanize individual mice upon reaching tumor/humane endpoints. Collect tissues. |
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate %TGI using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA for tumor volume comparison, Log-rank test for survival analysis) to determine the significance of the observed effects.
-
Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical observations, and post-mortem histopathology of major organs.
Signaling Pathway Diagrams: Mechanism of Action
PRMT5 Signaling Pathway and Inhibition by HLCL-61
Caption: HLCL-61 inhibits PRMT5, leading to de-repression of miR-29b and downstream suppression of Sp1/FLT3-driven proliferation in AML.
Additional Requested Signaling Pathway Diagrams
c-Abl Signaling Pathway
Caption: Overview of the c-Abl signaling pathway, a target in various cancers.
DDR1 Signaling Pathway
Caption: Overview of the DDR1 signaling pathway, activated by collagen in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 3. Protein Arginine Methyltransferase 5 Promotes the Migration of AML Cells by Regulating the Expression of Leukocyte Immunoglobulin-Like Receptor B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 5. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes: HLCL-61 Hydrochloride for Cell-Based Assays
Introduction
HLCL-61 hydrochloride is a potent, selective, and first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4][5] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][6] In certain cancers, such as Acute Myeloid Leukemia (AML), PRMT5 is overexpressed and contributes to the leukemogenic state.[1] this compound offers a valuable tool for researchers studying the therapeutic potential of PRMT5 inhibition in cancer and other diseases. These notes provide detailed protocols for the preparation and application of this compound in common cell-based assays.
Mechanism of Action in Acute Myeloid Leukemia (AML)
In AML, PRMT5 is a key component of a transcription repressor complex that includes the transcription factor Sp1. This complex binds to the promoter of the microRNA miR-29b, and PRMT5-mediated symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) leads to the silencing of miR-29b expression.[1] The downregulation of miR-29b results in the increased expression of its downstream targets, including Sp1 and the FMS-like tyrosine kinase 3 (FLT3), which promotes leukemia cell growth and survival.[1]
This compound selectively inhibits the methyltransferase activity of PRMT5.[3] This inhibition prevents the silencing of miR-29b, leading to its re-expression.[1] Subsequently, elevated miR-29b levels suppress the expression of Sp1 and FLT3, resulting in anti-leukemic effects, including decreased cell viability and induction of apoptosis.[1][7]
Data Presentation
Quantitative data regarding the physicochemical properties, solubility, storage, and in vitro efficacy of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₅ClN₂O | [1][6] |
| Molecular Weight | 380.91 g/mol | [1][6] |
| CAS Number | 1158279-20-9 | [1][3][4] |
| Appearance | White to off-white solid powder |[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥ 30 - 50 mg/mL | [1][2][3][6] |
| Ethanol | > 1 mg/mL | [4][8] |
| Water | Insoluble / < 0.1 mg/mL |[2][6][8] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | [1][3][5] |
| 4°C | 2 years | [1][3] | |
| In Solvent (DMSO) | -80°C | 6 months | [2][5][6] |
| | -20°C | 1 month |[2][5][6] |
Table 4: IC₅₀ Values of this compound in AML Cells (72h Treatment)
| Cell Type | IC₅₀ Value (µM) | Reference |
|---|---|---|
| MV4-11 | 14.12 | [1][2][3][6] |
| THP-1 | 16.74 | [1][2][3][6][9] |
| FLT3-WT Primary Blasts | 6.30 | [1][2][3][6] |
| FLT3-ITD Primary Blasts | 8.72 |[1][2][3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments. Given its high solubility in DMSO and poor solubility in aqueous solutions, DMSO is the recommended solvent.[2][6]
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[5]
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock solution from 1 mg of powder (MW: 380.91), add 262.5 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[2][6]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5][6]
Protocol 2: Cell Viability Assay
This protocol outlines a general procedure to determine the effect of this compound on the viability and proliferation of cancer cell lines, such as the AML cell lines MV4-11 and THP-1.[1][2][6]
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they remain in the exponential growth phase throughout the experiment. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. A typical concentration range is 1 to 100 µM.[1][6] Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HLCL-61 or the vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[1][6]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: After the appropriate incubation period with the reagent, measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|1158279-20-9|COA [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. HLCL-61|CAS 1158279-20-9|DC Chemicals [dcchemicals.com]
- 8. ptgcn.com [ptgcn.com]
- 9. selleck.co.jp [selleck.co.jp]
Investigating the Effects of HLCL-61 Hydrochloride on Cell Cycle Progression in Acute Myeloid Leukemia
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction
HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including cell proliferation and survival, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of several cancers, including Acute Myeloid Leukemia (AML), making it a promising therapeutic target.[1][2] This document provides detailed protocols to investigate the effects of this compound on cell cycle progression in AML cell lines, particularly focusing on the HL-60 promyelocytic leukemia cell line.
The mechanism of action of HLCL-61 involves the upregulation of microRNA-29b (miR-29b), which in turn suppresses the expression of Sp1 and FLT3, key proteins involved in leukemogenesis.[1][2] Inhibition of PRMT5 by compounds similar to HLCL-61 has been shown to induce G1 phase cell cycle arrest, suggesting a direct role in controlling cell proliferation.[1][3] This is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[1][3]
Data Presentation
The following tables summarize the reported and expected quantitative data from in vitro studies of this compound and other PRMT5 inhibitors.
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MV4-11 | 14.12 | 24-72 hours | [1][4] |
| THP-1 | 16.74 | 24-72 hours | [1][4] |
| FLT3-WT Primary Blasts | 6.3 | 24-72 hours | [1][4] |
| FLT3-ITD Primary Blasts | 8.72 | 24-72 hours | [1][4] |
Table 2: Expected Effect of PRMT5 Inhibition on Cell Cycle Distribution in HL-60 Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Notes |
| Vehicle Control | ~40-45% | ~40-45% | ~10-15% | Baseline distribution of asynchronously growing HL-60 cells. |
| HLCL-61 (IC50) | Increased | Decreased | No significant change | Expected to cause a significant increase in the G0/G1 population, indicating G1 phase cell cycle arrest. |
Note: The data in Table 2 is an expected outcome based on studies with other PRMT5 inhibitors. Actual percentages should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of AML cells by 50% (IC50).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
HL-60 cells
-
Complete RPMI-1640 medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed HL-60 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) or vehicle control for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol examines the effect of this compound on the expression levels of key cell cycle proteins.
Materials:
-
HL-60 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E1, anti-CDK2, anti-p-Rb, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control like β-actin.
Mandatory Visualizations
References
- 1. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Methylation Assays with HLCL-61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLCL-61 hydrochloride is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in epigenetic regulation, signal transduction, and cell cycle control.[2] Dysregulation of PRMT5 activity has been implicated in various cancers, including Acute Myeloid Leukemia (AML), making it a promising therapeutic target.[3][4][5]
These application notes provide detailed protocols for utilizing this compound in various methylation assays to study its inhibitory effects on PRMT5 and its downstream cellular consequences.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in several AML cell lines. The following table summarizes the key quantitative data for easy reference and comparison.
| Cell Line | Target/Assay | Parameter | Value | Treatment Duration | Reference |
| MV4-11 (FLT3-ITD AML) | Cell Growth | IC50 | 14.12 µM | 24-72 hours | [1][2][3] |
| THP-1 (FLT3-WT AML) | Cell Growth | IC50 | 16.74 µM | 24-72 hours | [1][2][3] |
| FLT3-WT blast (primary patient samples) | Cell Growth | IC50 | 6.3 µM | 24-72 hours | [1][2][3] |
| FLT3-ITD blast (primary patient samples) | Cell Growth | IC50 | 8.72 µM | 24-72 hours | [1][2][3] |
| AML patient samples | Histone H3 & H4 symmetric dimethylation (me2) | Inhibition | Effective inhibition observed | 12-48 hours | [1][2] |
| Flag-VP1-transfected DF-1 cells | Arginine methylation of VP1 | Inhibition | Noticeable inhibition | 6 hours |
Signaling Pathway
This compound inhibits PRMT5, which in AML, leads to the upregulation of miR-29b. This microRNA, in turn, suppresses the expression of Sp1 and the receptor tyrosine kinase FLT3, ultimately leading to anti-leukemic activity.[1][3][5]
Caption: Signaling pathway of this compound in AML.
Experimental Protocols
In Vitro PRMT5 Methyltransferase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PRMT5 using a radioactive methyl donor.
Materials:
-
Recombinant human PRMT5 enzyme
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT5, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control to the reaction mixture.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the precipitate onto a filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cellular Histone Methylation Assay (Western Blot)
This protocol details the assessment of changes in global histone arginine methylation in cells treated with this compound.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
This compound
-
Cell culture medium and supplements
-
Histone extraction buffer
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-symmetric dimethyl arginine (H3R8me2s or H4R3me2s), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed AML cells at an appropriate density and treat with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 12 to 48 hours. Include a DMSO-treated control.
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.[6]
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE using a high-percentage acrylamide gel (e.g., 15-18%).[7]
-
Transfer the proteins to a PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the methylation signal to the total histone H3 signal.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: General workflow for this compound experiments.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the original research articles for further details. The information provided is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 Promotes the Migration of AML Cells by Regulating the Expression of Leukocyte Immunoglobulin-Like Receptor B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. biochem.slu.edu [biochem.slu.edu]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Navigating the Challenges of HLCL-61 Hydrochloride Solubility: A Technical Guide
For Immediate Release
Researchers and drug development professionals working with the promising PRMT5 inhibitor, HLCL-61 hydrochloride, now have access to a comprehensive technical support center designed to address common solubility challenges. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and effective use of this compound in preclinical research.
This compound is a first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) with significant potential in acute myeloid leukemia (AML) treatment.[1] However, its hydrochloride salt form presents specific solubility characteristics that require careful consideration for optimal experimental outcomes. This technical guide aims to provide researchers with the necessary information to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL.[2] It is also soluble in ethanol at concentrations of up to 15 mg/mL. When preparing stock solutions, it is crucial to use anhydrous DMSO as the presence of water can affect the stability and solubility of the compound.
Q2: I am observing low solubility in aqueous solutions. Is this expected?
A2: Yes, this is an expected characteristic of this compound. It is practically insoluble in water, with a solubility of less than 0.1 mg/mL.[2] To work with this compound in aqueous-based assays, it is necessary to first dissolve it in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS). What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like HLCL-61. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Increase the DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5% v/v is generally tolerated by most cell lines) can help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Use a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), in your final assay medium can help to prevent precipitation.
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of potential degradation at elevated temperatures over long periods.
Q4: How should I store this compound and its solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Keep the container tightly sealed and protected from moisture.
-
In-Solvent: Stock solutions in DMSO or other organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Are there established formulations for in vivo studies?
A5: Yes, several formulations have been reported to achieve a suitable concentration for in vivo administration. A common approach involves using a co-solvent system. For example, a concentration of ≥ 2.5 mg/mL can be achieved with a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (131.26 mM) | Ultrasonic assistance may be needed. | [2] |
| Ethanol | 15 mg/mL (39.38 mM) | ||
| Water | < 0.1 mg/mL | Insoluble | [2] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (6.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [1] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (6.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL (6.56 mM) | 10% DMSO, 90% Corn Oil | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 380.91 g/mol ), add 262.5 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
Standardized Protocol for Determining Aqueous Solubility
This protocol provides a general framework for researchers to determine the solubility of this compound in their specific aqueous buffer of choice.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Tightly seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase compatible with your analytical method).
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that specific buffer and at that temperature.
-
Visualizing Key Concepts
HLCL-61 Signaling Pathway in AML
Caption: Mechanism of HLCL-61 in AML via PRMT5 inhibition.
Experimental Workflow for Solubility Determination
Caption: Standardized workflow for determining aqueous solubility.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision tree for resolving precipitation issues.
References
HLCL-61 hydrochloride stability and storage conditions
Technical Support Center: HLCL-61 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: For long-term storage, the solid form of this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2] Under these conditions, it is stable for at least three years.[1] Some suppliers indicate stability for up to four years at -20°C.[3] For shorter periods, it can be stored at 4°C for up to two years.[1][4] The product is generally stable at room temperature for a few days, which is sufficient for shipping.[1]
Q2: What is the recommended procedure for preparing and storing stock solutions?
A: It is highly recommended to prepare and use solutions on the same day.[5] If you need to prepare stock solutions in advance, dissolve this compound in high-quality, newly opened DMSO.[6] We recommend you store the solution as aliquots in tightly sealed vials.[5] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[6]
For storage of stock solutions in solvent:
Q3: My this compound won't dissolve properly. What should I do?
A: First, ensure you are using the correct solvent. This compound is highly soluble in DMSO (≥ 30 mg/mL) but is practically insoluble in water.[1][6][7] If you are using DMSO and still face issues, consider the following:
-
DMSO Quality: The use of hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of the product. Always use newly opened, high-purity DMSO.[6]
-
Assisted Dissolution: Gentle warming or sonication can help dissolve the compound.[6][7]
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour to prevent condensation.[5]
Q4: I am not observing the expected biological activity in my experiments. What could be the cause?
A: If you are not seeing the expected inhibition of PRMT5 or downstream effects, consider these factors:
-
Compound Stability: Ensure the compound and its solutions have been stored correctly according to the recommended conditions to prevent degradation. Avoid multiple freeze-thaw cycles.[6]
-
Cell Line and Concentration: The IC₅₀ values for this compound can vary between cell lines. For example, IC₅₀ values range from 6.3 µM to 16.74 µM in different AML cells.[1][7] Verify that you are using an appropriate concentration range for your specific cell line.
-
Treatment Duration: Inhibition of symmetric arginine dimethylation by this compound may take time to become apparent, starting at 12 hours and persisting for 48 hours in some studies.[1][7] Ensure your experimental endpoint is timed appropriately.
Quantitative Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years | Keep tightly sealed and avoid moisture.[1][3] |
| 4°C | 2 years | For shorter-term storage.[1][4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[4][6] |
| -20°C | 1 month | For short-term solution storage.[4][6] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 30-50 mg/mL | May require sonication. Use newly opened DMSO.[1][6][7] |
| Water | < 0.1 mg/mL | Considered insoluble.[6][7] |
| Ethanol | > 1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound (Molecular Weight: 380.91 g/mol ) to warm to room temperature for at least 60 minutes before opening.[5]
-
Weigh: Accurately weigh the desired amount of the compound. For example, weigh 3.81 mg to prepare a 1 mL stock solution.
-
Dissolve: Add the appropriate volume of high-purity, new DMSO to the solid. For 3.81 mg of the compound, add 1 mL of DMSO.
-
Mix: Vortex or sonicate the solution until the solid is completely dissolved, resulting in a clear solution.[6]
-
Store: Aliquot the solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
Protocol 2: Preparation of Formulation for In Vivo Use
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[5] The following protocol is based on a common formulation achieving a final concentration of ≥ 2.5 mg/mL.[1][7]
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Step 1: In a sterile tube, add the required volume of the DMSO stock solution. For a final 1 mL solution, this would be 100 µL.
-
Step 2: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until uniform.
-
Step 3: Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Step 4: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final solution should be clear.[1][7]
Visual Diagrams
Caption: Mechanism of action for this compound in AML.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing an in vivo formulation of HLCL-61 HCl.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. This compound|1158279-20-9|MSDS [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound|1158279-20-9|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: HLCL-61 Hydrochloride in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HLCL-61 hydrochloride in cancer cell experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. In cancer cells, particularly in acute myeloid leukemia (AML), inhibition of PRMT5 by HLCL-61 leads to an increased expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 and FLT3, resulting in anti-leukemic activity.[3]
Q2: How selective is this compound for PRMT5?
HLCL-61 has been reported to be a selective inhibitor of PRMT5. Studies have shown that it does not inhibit other protein arginine methyltransferases, specifically the type I enzymes PRMT1 and PRMT4, or the type II enzyme PRMT7.[2] However, a comprehensive kinase-wide selectivity profile for HLCL-61 against a broad panel of protein kinases is not publicly available. Therefore, the possibility of off-target effects on other kinases cannot be entirely ruled out.
Q3: What are the known on-target effects of HLCL-61 in cancer cells?
The primary on-target effect of HLCL-61 is the inhibition of PRMT5's methyltransferase activity. This leads to a reduction in the symmetric dimethylation of its substrates, such as histones H3 and H4.[1] In AML cells, this inhibition triggers a signaling cascade that results in a dose-dependent decrease in cell viability and the induction of apoptosis.[2][3]
Q4: Are there any known or potential off-target effects of PRMT5 inhibitors like HLCL-61?
While HLCL-61 is designed for PRMT5 selectivity, it is important for researchers to be aware of potential off-target effects, a common consideration for many small molecule inhibitors. For the broader class of PRMT inhibitors, some studies have indicated potential off-target activities. For instance, some PRMT inhibitors have been shown to impair platelet function, suggesting that systemic administration could have effects beyond the intended cancer cells.[4] Researchers should therefore carefully interpret their results and consider the possibility of off-target effects, especially if unexpected phenotypes are observed.
Q5: My experimental results with HLCL-61 are not what I expected based on its known on-target activity. What could be the reason?
Unexpected results can arise from several factors, including off-target effects, experimental variability, or specific cellular contexts. If you observe a phenotype that cannot be explained by the inhibition of the PRMT5 pathway, consider the following:
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Off-target kinase inhibition: HLCL-61 might be interacting with other kinases in your specific cell line.
-
Cell-line specific dependencies: The signaling network of your cancer cell model might have unique characteristics that lead to an unexpected response to PRMT5 inhibition.
-
Experimental conditions: Factors such as inhibitor concentration, treatment duration, and cell density can significantly influence the outcome.
Refer to the troubleshooting guide below for a systematic approach to investigating unexpected results.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for HLCL-61 across different cancer cell lines.
-
Possible Cause 1: Varying PRMT5 expression or dependency.
-
Troubleshooting: Perform a western blot to compare the expression levels of PRMT5 in your panel of cell lines. Cell lines with lower PRMT5 expression or less dependency on its activity for survival may exhibit higher IC50 values.
-
-
Possible Cause 2: Differences in drug efflux pump activity.
-
Troubleshooting: Some cancer cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein). Consider co-treatment with an inhibitor of these pumps to see if it sensitizes the cells to HLCL-61.
-
-
Possible Cause 3: Cell culture conditions.
-
Troubleshooting: Ensure consistent cell passage numbers, seeding densities, and media formulations across experiments.
-
Problem 2: Observed phenotype is inconsistent with known PRMT5 downstream effects (e.g., no change in Sp1 or FLT3 levels).
-
Possible Cause 1: Off-target effect.
-
Troubleshooting: This is a strong indicator of a potential off-target effect. Consider performing a broad kinase inhibitor screen to identify other potential targets of HLCL-61 in your system. Alternatively, use a structurally different PRMT5 inhibitor to see if it recapitulates the same phenotype.
-
-
Possible Cause 2: Alternative signaling pathways.
-
Troubleshooting: Your cell line might have a dominant signaling pathway that is independent of the PRMT5-miR-29b-Sp1/FLT3 axis. Use pathway analysis tools to investigate other potential downstream effectors of PRMT5.
-
-
Possible Cause 3: Antibody or reagent issues in your validation experiments.
-
Troubleshooting: Validate your antibodies for western blotting using positive and negative controls. Ensure the freshness and correct storage of all reagents.
-
Data Presentation
Table 1: On-Target Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MV4-11 | Acute Myeloid Leukemia | 14.12 | 24-72 |
| THP-1 | Acute Myeloid Leukemia | 16.74 | 24-72 |
| FLT3-WT blast | Acute Myeloid Leukemia | 6.3 | 24-72 |
| FLT3-ITD blast | Acute Myeloid Leukemia | 8.72 | 24-72 |
Data compiled from MedChemExpress and InvivoChem product datasheets.[1][3]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of HLCL-61 on cancer cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of HLCL-61 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HLCL-61 or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to analyze the protein expression levels of PRMT5 and its downstream targets.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-symmetric dimethyl arginine, anti-Sp1, anti-FLT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with HLCL-61 at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Troubleshooting workflow for unexpected results with HLCL-61.
References
Technical Support Center: Interpreting Unexpected Phenotypes with HLCL-61 Hydrochloride
Welcome to the technical support center for HLCL-61 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] By inhibiting PRMT5, HLCL-61 prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins. In the context of acute myeloid leukemia (AML), this inhibition leads to the increased expression of microRNA-29b (miR-29b), which in turn suppresses the transcription factor Sp1 and the receptor tyrosine kinase FLT3.[2]
Q2: In which cancer cell lines has this compound demonstrated efficacy?
A2: HLCL-61 has shown dose-dependent anti-leukemic activity in various AML cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line/Sample Type | IC50 (µM) | Treatment Duration |
| MV4-11 | 14.12 | 24-72 hours |
| THP-1 | 16.74 | 24-72 hours |
| FLT3-WT blast | 6.3 | 24-72 hours |
| FLT3-ITD blast | 8.72 | 24-72 hours |
Data compiled from multiple sources.
Q3: Is HLCL-61 selective for PRMT5?
A3: Yes, HLCL-61 is reported to be a selective inhibitor of PRMT5. Studies have shown that it lacks inhibitory activity against other PRMT family members, specifically PRMT1, PRMT4 (also known as CARM1), and PRMT7.[1][2]
Troubleshooting Guide for Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are not immediately consistent with the known mechanism of action of HLCL-61. This guide provides a framework for interpreting and investigating such results.
Scenario 1: Unexpected Cell Proliferation or Resistance in Non-AML Cancer Cells
Question: I am using HLCL-61 in a non-AML cancer cell line (e.g., breast, lung, colon) and I'm not seeing the expected anti-proliferative effect. In some cases, I might even see a slight increase in proliferation at low concentrations. Why is this happening?
Possible Explanations and Troubleshooting Steps:
-
Cell-Type Specific Roles of PRMT5: The function of PRMT5 can be highly context-dependent. While it is a key driver in AML, its role in other cancers might be different. PRMT5 is involved in a wide array of cellular processes, including cell cycle regulation, differentiation, and RNA splicing.[4][5] In some cellular contexts, inhibition of PRMT5 might not be sufficient to induce cell death or may even trigger compensatory signaling pathways.
-
Crosstalk with Other Signaling Pathways: PRMT5 is known to interact with and modulate other signaling pathways, such as NF-κB, TGFβ, and AKT/ERK.[4][5][6][7] Inhibition of PRMT5 could lead to unexpected activation or inhibition of these pathways, resulting in a paradoxical pro-survival signal in certain cell types.
-
Actionable Step: Profile the activity of key signaling pathways (e.g., AKT, ERK, NF-κB) in your cells following HLCL-61 treatment using Western blotting.
-
-
Dose-Response Relationship: The dose-response to a small molecule inhibitor is not always linear. Low concentrations might induce different cellular responses compared to high concentrations.
-
Actionable Step: Perform a comprehensive dose-response curve, including very low and very high concentrations of HLCL-61, to fully characterize its effect on cell viability.
-
Scenario 2: Unexpected Changes in Gene or Protein Expression
Question: I am observing changes in the expression of genes or proteins that are not the known direct targets of the PRMT5-miR-29b-FLT3 axis. For example, I see an upregulation of an unexpected oncogene. What could be the reason?
Possible Explanations and Troubleshooting Steps:
-
Broad Regulatory Role of PRMT5: PRMT5 regulates the expression of a wide range of genes through histone methylation and methylation of transcription factors. Therefore, its inhibition can have far-reaching and sometimes unpredictable effects on the transcriptome and proteome.
-
Actionable Step: Perform a broader gene expression analysis (e.g., qPCR array or RNA-seq) to identify global changes in gene expression following HLCL-61 treatment. This can help to uncover novel pathways affected by PRMT5 inhibition in your experimental system.
-
-
Off-Target Effects: While HLCL-61 is selective for PRMT5, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[8]
-
Actionable Step: To confirm that the observed phenotype is due to PRMT5 inhibition, consider using a complementary approach to target PRMT5, such as siRNA or shRNA-mediated knockdown. If the phenotype is recapitulated with genetic knockdown, it is more likely to be an on-target effect.
-
Scenario 3: Unexpected Phenotypes in In Vivo Models
Question: In my mouse xenograft model, treatment with HLCL-61 is leading to unexpected systemic effects or a different tumor response than what I observed in vitro. Why might this be?
Possible Explanations and Troubleshooting Steps:
-
Impact on the Tumor Microenvironment and Immune System: PRMT5 plays a role in the function of immune cells.[9] Inhibition of PRMT5 in an in vivo model with an intact immune system could lead to unexpected effects on anti-tumor immunity. For example, some studies suggest that PRMT5 inhibition can enhance anti-tumor immunity in certain contexts.
-
Actionable Step: If using an immunocompetent mouse model, analyze the immune cell infiltrate in the tumors of treated and untreated animals by flow cytometry or immunohistochemistry.
-
-
Pharmacokinetics and Metabolism: The in vivo efficacy of a compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. The concentration of HLCL-61 reaching the tumor tissue might be different from the concentrations used in vitro.
-
Actionable Step: If feasible, perform pharmacokinetic studies to measure the concentration of HLCL-61 in the plasma and tumor tissue of your animal model.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the viability of cells in culture after treatment with this compound.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted HLCL-61 solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest HLCL-61 dose) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[3][10][11]
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in signaling pathways affected by HLCL-61.
Materials:
-
Cells treated with HLCL-61
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[8][12][13][14]
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring changes in gene expression following treatment with HLCL-61.
Materials:
-
Cells treated with HLCL-61
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for miR-29b, FLT3, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate with the qPCR master mix, primers, and cDNA.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.[1][2][15][16]
Visualizations
Caption: Intended signaling pathway of this compound in AML.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: An integrated experimental workflow for studying HLCL-61 effects.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
HLCL-61 hydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of HLCL-61 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor primarily targeting Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] It is considered a first-in-class inhibitor of PRMT5 and has shown potential for the treatment of acute myeloid leukemia (AML).[3][5] By inhibiting PRMT5, HLCL-61 can lead to an increased expression of miR-29b, which in turn suppresses Sp1 and FLT3, demonstrating significant antileukemic activity.[3] The inhibition of PRMT5 by HLCL-61 has been shown to effectively reduce symmetric arginine dimethylation of histones H3 and H4 in AML samples.[2][6] Some research also connects the broader pathways involving protein synthesis to inhibitors of the eIF4A RNA helicase, which is a key component in the translation initiation of many oncogenes.[7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can remain stable for up to four years.[1][5] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[2][6] Before use, it is recommended to allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5]
Q3: What are the solubility properties of this compound?
A3: this compound has specific solubility characteristics that should be considered when preparing stock and working solutions. Detailed solubility information is provided in the table below. For in vivo experiments, specific formulations using co-solvents like DMSO, PEG300, Tween-80, and corn oil are often required.[3] It is crucial to prepare solutions on the same day of use whenever possible.[5]
Data Presentation: Physicochemical and Biological Properties
Table 1: Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | >1 mg/mL | - |
| Ethanol | >1 mg/mL | - |
| 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL (6.56 mM) | Prepare freshly. Add co-solvents sequentially.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥2.5 mg/mL (6.56 mM) | Prepare freshly. Add co-solvents sequentially.[3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥2.5 mg/mL (6.56 mM) | Prepare freshly. Add co-solvents sequentially.[3] |
Table 2: In Vitro Efficacy (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Incubation Time |
| MV4-11 | 14.12 | 24-72 hours[2][3][6] |
| THP-1 | 16.74 | 24-72 hours[2][3][6] |
| FLT3-WT blast | 6.3 | 24-72 hours[2][3][6] |
| FLT3-ITD blast | 8.72 | 24-72 hours[2][3][6] |
Troubleshooting Guide
Q4: My experimental results with HLCL-61 are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors related to compound handling, experimental setup, or cellular systems.
-
Compound Integrity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2]
-
Solubility Issues: HLCL-61 may precipitate out of solution if the solvent concentration is not optimal for your experimental buffer. Visually inspect solutions for any precipitation before adding them to your assay.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to HLCL-61.[2][3][6] Ensure cell lines are healthy, within a low passage number, and free from contamination.
-
Assay Conditions: Factors such as cell density, incubation time, and serum concentration in the media can all influence the apparent activity of the compound.
Q5: The compound is not fully dissolving in my aqueous buffer. What should I do?
A5: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% DMSO). If solubility issues persist, consider using a formulation with solubilizing agents like SBE-β-CD, as indicated for in vivo studies.[3]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound. Specific parameters may need optimization.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., 1 mL of DMSO) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 297 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of HLCL-61 by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for confirming the chemical structure of HLCL-61.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Acquisition (Example):
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹H (Proton) NMR.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration of the peaks with a reference spectrum or the known chemical structure of HLCL-61 to confirm its identity.
-
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and protein synthesis.[7] mTORC1, a component of this pathway, activates cap-dependent translation by promoting the activity of the eIF4F complex, which includes the RNA helicase eIF4A.[7][8] This helicase is crucial for unwinding complex 5' UTRs of mRNAs that often encode oncoproteins.[7] Separately, HLCL-61 is known to inhibit PRMT5, an enzyme involved in histone methylation and gene regulation, which also impacts cancer cell growth.[1][2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1158279-20-9|COA [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
Technical Support Center: HLCL-61 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experiments utilizing HLCL-61 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action involves the inhibition of PRMT5, which in turn leads to an increased expression of miR-29b. This upregulation of miR-29b subsequently suppresses the expression of Sp1 and FLT3, ultimately demonstrating antileukemic activity, particularly in Acute Myeloid Leukemia (AML) cells.[2]
Q2: How should this compound be stored?
A2: For long-term storage, this compound powder should be kept at -20°C. For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared and then further diluted in cell culture medium.
Q4: What are the known off-target effects of this compound?
A4: While HLCL-61 is described as a selective PRMT5 inhibitor, all small molecule inhibitors have the potential for off-target effects.[4] Specific off-target activities for HLCL-61 are not extensively documented in the provided search results. However, variability in experimental outcomes could potentially be attributed to unforeseen off-target interactions. It is crucial to include appropriate controls in your experiments to account for such possibilities.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Researchers may observe significant variability in the half-maximal inhibitory concentration (IC50) values of HLCL-61 across different experiments or cell lines. The table below summarizes reported IC50 values for HLCL-61 in various AML cell lines.
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MV4-11 | 14.12 | 24-72 | [2][3] |
| THP-1 | 16.74 | 24-72 | [2][3] |
| FLT3-WT blast | 6.3 | 24-72 | [2][3] |
| FLT3-ITD blast | 8.72 | 24-72 | [2][3] |
| KOB | Not specified | 120 | [5] |
| SU9T-01 | Not specified | 120 | [5] |
| KK1 | Not specified | 120 | [5] |
| SO4 | Not specified | 120 | [5] |
| ED | Not specified | 120 | [5] |
| Jurkat | 22.72 | 120 | [6] |
| MOLT4 | 13.06 | 120 | [6] |
| MKB1 | 17.6 | 120 | [6] |
Potential Causes and Solutions:
-
Cell Line Specific Factors: Different cell lines exhibit varying sensitivities to PRMT5 inhibition due to their unique genetic backgrounds and dependencies.[5]
-
Solution: Always use the same cell line at a consistent passage number for a set of experiments. Ensure the cell lines are routinely tested for identity and mycoplasma contamination.
-
-
Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can significantly impact the apparent IC50 value.
-
Solution: Standardize cell seeding density and ensure cells are in the exponential growth phase when HLCL-61 is added.
-
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of the HLCL-61 stock solution can lead to degradation and reduced potency.
-
Solution: Aliquot the stock solution upon preparation and store at -80°C. Thaw a fresh aliquot for each experiment.
-
-
Assay-Specific Variability: The choice of viability assay (e.g., MTS, MTT, CellTiter-Glo) and incubation times can influence the results.[7][8]
-
Solution: Use the same viability assay and consistent incubation times across all experiments. Ensure that the chosen assay is linear within the range of cell numbers used.
-
Experimental Workflow for Troubleshooting IC50 Variability:
References
- 1. researchgate.net [researchgate.net]
- 2. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
HLCL-61 Hydrochloride In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo delivery of HLCL-61 hydrochloride. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] It is investigated for its potential therapeutic effects in conditions like acute myeloid leukemia (AML).[1][5][6] It functions by disrupting key cellular pathways that support cancer growth.[1][4]
Q2: What is the mechanism of action for HLCL-61?
A2: HLCL-61 inhibits the enzymatic activity of PRMT5. In acute myeloid leukemia (AML) cells, PRMT5 is known to suppress microRNA-29b (miR-29b) by dimethylating histone H4 arginine residue 3 (H4R3).[4] By inhibiting PRMT5, HLCL-61 treatment leads to an increased expression of miR-29b.[1][4] This, in turn, suppresses the expression of downstream targets like Sp1 and FLT3, resulting in significant anti-leukemic activity.[1][4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. Please adhere to the following guidelines.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a sealed, dry, and dark environment. Avoid moisture.[1][4] |
| 4°C | 2 years | For shorter-term storage.[1][3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month | [1][2] |
Q4: How soluble is this compound in common laboratory solvents?
A4: this compound is a hydrophobic compound with poor aqueous solubility. Its solubility in common solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 30-50 mg/mL | The solvent of choice for preparing high-concentration stock solutions.[1][2][3][7] Using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Water | Insoluble (< 0.1 mg/mL) | Not suitable for preparing stock solutions.[2][7] |
| Ethanol | Insoluble / Very Low | Not recommended as a primary solvent.[1][5][8] |
Q5: What are the recommended vehicle formulations for in vivo animal studies?
A5: Due to its low aqueous solubility, specific co-solvent formulations are required for in vivo delivery. The following have been successfully used.
| Formulation Composition | Max Achievable Concentration | Administration Route |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Suitable for intravenous or intraperitoneal injection. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Suitable for intravenous or intraperitoneal injection. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral gavage or subcutaneous injection.[1][7] |
Q6: Why is the order of solvent addition critical when preparing formulations?
A6: The order of solvent addition is crucial for preventing the drug from precipitating out of solution. HLCL-61 is highly soluble in DMSO but will crash out if directly mixed with an aqueous solution like saline. The recommended protocols involve first dissolving the compound in DMSO, then sequentially adding intermediate co-solvents (like PEG300 or Tween-80) that are miscible with both DMSO and the final aqueous phase. This gradual change in solvent polarity keeps the drug solubilized.
Q7: Should I prepare the in vivo formulation fresh for each experiment?
A7: Yes. It is strongly recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[2] While stock solutions in DMSO are stable when stored properly, the complex co-solvent formulations may not be stable for extended periods. Preparing them fresh ensures maximum potency and avoids potential issues with precipitation or degradation.
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication in a water bath can be used to facilitate dissolution.[2][7]
-
Store the stock solution in aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of Formulation A (DMSO/PEG300/Tween-80/Saline)
This protocol details the step-by-step preparation of a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Begin with a 25 mg/mL stock solution of HLCL-61 in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing. Ensure the solution is clear.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing.
-
Slowly add 450 µL of sterile saline (0.9% NaCl) to reach a final volume of 1 mL. Mix gently. The final solution should be clear.[1]
-
Use the formulation on the same day it is prepared.
Troubleshooting Guide
Issue: The HLCL-61 compound precipitated out of solution during formulation.
This is the most common issue and can usually be resolved by carefully reviewing the preparation steps.
Issue: My stock solution in DMSO appears cloudy or has precipitated.
-
Cause: This can happen if the stock solution was not stored properly (e.g., cap not sealed, allowing moisture absorption) or if it has undergone multiple freeze-thaw cycles.
-
Solution: Try gently warming the solution to 37°C and vortexing to redissolve the compound. If it does not redissolve, it is best to prepare a fresh stock solution using new, anhydrous DMSO.
Issue: I am observing toxicity in my animal model that seems unrelated to the drug's mechanism.
-
Cause: The vehicle itself, particularly at high concentrations of DMSO or surfactants like Tween-80, can cause toxicity.
-
Solution: Always run a parallel vehicle-only control group in your experiments to assess the baseline toxicity of the formulation. If vehicle toxicity is observed, you may need to adjust the formulation, reduce the dosing volume, or explore alternative delivery routes.
Issue: What administration route should I choose?
-
Oral (PO): The corn oil-based formulation is suitable for oral gavage. This route is convenient but may have variable bioavailability.
-
Intraperitoneal (IP): The aqueous-based formulations (with PEG300/Tween-80 or SBE-β-CD) are suitable for IP injection. This route offers rapid absorption into the systemic circulation.
-
Intravenous (IV): The aqueous-based formulations are also suitable for IV injection, providing 100% bioavailability. This route requires more technical skill and may have a more rapid clearance rate.
-
Subcutaneous (SC): The corn oil formulation can be used for SC injection, which may create a depot effect for slower, more sustained release.[9][10] The choice depends on the desired pharmacokinetic profile for your experiment.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenmetrazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of PRMT5 Inhibitors: HLCL-61 Hydrochloride and JNJ-64619178
In the landscape of targeted cancer therapy, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target. This enzyme's overexpression in various cancers has spurred the development of small molecule inhibitors aimed at curtailing its oncogenic activities. Among these, HLCL-61 hydrochloride and JNJ-64619178 have garnered attention within the research community. This guide provides a detailed comparison of their efficacy, supported by available preclinical data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.
At a Glance: Key Differences
| Feature | This compound | JNJ-64619178 |
| Reported Potency (IC50) | Micromolar (µM) range in AML cell lines[1] | Nanomolar (nM) to sub-nanomolar range in various cancer cell lines[2][3] |
| Mechanism of Action | First-in-class small-molecule inhibitor of PRMT5 | Potent, selective, and pseudo-irreversible inhibitor with a long-residence binding time[2] |
| Preclinical Models Studied | Primarily in acute myeloid leukemia (AML) cell lines and a murine model[1] | Broad range of solid and hematological cancer cell lines and xenograft models[2][4] |
| Clinical Development | Preclinical | Phase 1 clinical trials for advanced solid tumors and non-Hodgkin's lymphoma[5] |
In Vitro Efficacy
The in vitro potency of a drug is a key indicator of its potential therapeutic efficacy. Available data demonstrates a significant difference in the half-maximal inhibitory concentration (IC50) between this compound and JNJ-64619178.
This compound: In Vitro Potency
This compound has demonstrated inhibitory activity against acute myeloid leukemia (AML) cell lines in the micromolar range.
| Cell Line | IC50 (µM) |
| MV4-11 | 14.12[1] |
| THP-1 | 16.74[1] |
| FLT3-WT blast | 6.3[1] |
| FLT3-ITD blast | 8.72[1] |
JNJ-64619178: In Vitro Potency
JNJ-64619178 has shown high potency across a broader range of cancer cell lines, with IC50 values in the nanomolar to sub-nanomolar range.
| Cell Line | Cancer Type | GI50 (nM) |
| NCI-H520 | Lung Cancer | 0.4[2] |
| HCC-78 | Lung Cancer | ~1.0 (estimated from graph)[2] |
| NCI-H1048 | Lung Cancer | 1.9[2] |
| A427 | Lung Cancer | ~1.5 (estimated from graph)[2] |
| Biochemical Assay | PRMT5/MEP50 Complex | IC50 = 0.14 nM [3] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating a compound's therapeutic potential in a living organism. While in vivo data for this compound is limited in the public domain, JNJ-64619178 has undergone more extensive in vivo testing.
This compound: In Vivo Data
A study on a murine model of acute myeloid leukemia (AML) reported the use of HLCL-61 with no adverse effects observed[6]. However, specific data on tumor growth inhibition and survival from this study are not detailed in the available literature.
JNJ-64619178: In Vivo Data
JNJ-64619178 has demonstrated significant anti-tumor activity in various xenograft models. In a small cell lung cancer xenograft model (NCI-H1048), it led to tumor regression and prolonged tumor growth inhibition even after cessation of dosing[3].
Mechanism of Action and Signaling Pathway
Both this compound and JNJ-64619178 target PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a critical role in regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways.
Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth. JNJ-64619178 is characterized by its pseudo-irreversible binding and long residence time on the PRMT5/MEP50 complex, which contributes to its sustained target engagement and potent anti-proliferative effects[2]. HLCL-61 is described as a first-in-class selective inhibitor of PRMT5[1].
Below is a simplified representation of the PRMT5 signaling pathway and the points of intervention by these inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the evaluation of this compound and JNJ-64619178.
Cell Viability Assay (General Protocol)
This workflow outlines a typical cell viability assay used to determine the IC50 values of the inhibitors.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Leading PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors based on their in vitro performance. The following sections detail their enzymatic and cellular activities, the methodologies used for these assessments, and visualizations of the PRMT5 signaling pathway and experimental workflows.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes that contribute to tumorigenesis.[1] This enzyme catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, signal transduction, and DNA damage repair.[2] The overexpression of PRMT5 has been observed in a variety of cancers, including lymphoma, breast cancer, lung cancer, and glioblastoma.[3] This has spurred the development of numerous small molecule inhibitors aimed at attenuating its oncogenic functions.
This guide focuses on a selection of well-characterized PRMT5 inhibitors, presenting a comparative analysis of their in vitro efficacy. The data presented herein is compiled from publicly available research to facilitate an informed selection of compounds for further investigation.
Comparative Analysis of PRMT5 Inhibitor Potency
The in vitro potency of PRMT5 inhibitors is primarily assessed through biochemical enzymatic assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
Biochemical IC50 Values
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified PRMT5. The following table summarizes the reported biochemical IC50 values for several leading PRMT5 inhibitors.
| Inhibitor | Mechanism of Action | Biochemical IC50 (nM) | Reference |
| EPZ015666 (GSK3235025) | Substrate-competitive | 22 | [4] |
| GSK3326595 (Pemrametostat) | Substrate-competitive, SAM-uncompetitive | 6.2 | [4] |
| LLY-283 | SAM-competitive | 22 | [3] |
| MRTX1719 | MTA-cooperative | Not explicitly stated, but potent in MTAP-deleted cells | [5] |
| Compound 15 (PROTAC) | PRMT5 Degrader | 18 | [6] |
| Compound 17 (PROTAC) | PRMT5 Degrader | 12 | [6] |
Cellular IC50 Values
Cellular assays measure the effect of inhibitors on the proliferation and viability of cancer cell lines. These values are crucial for understanding the potency of a compound in a more biologically relevant context. The table below presents cellular IC50 values for various PRMT5 inhibitors across different cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 | Reference |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | <100 nM | [4] |
| LLY-283 | A549 | Non-Small Cell Lung Cancer | ~25 nM (cellular target engagement) | [3] |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 63 µM (enzymatic IC50) | [1] |
| PRMT5-MTA-IN-1 | HCT116 (MTAP del) | Colorectal Cancer | 16 nM | Not Found |
| PRMT5-MTA-IN-1 | HCT116 (WT) | Colorectal Cancer | 2.47 µM | Not Found |
Experimental Methodologies
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. The following sections provide detailed protocols for the key in vitro assays cited in this guide.
PRMT5 Enzymatic Assay (Radioactive Method)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate by PRMT5.
Materials:
-
Purified human PRMT5/MEP50 complex
-
[³H]-SAM (tritiated SAM) as the methyl donor
-
Histone H4 peptide (or other suitable substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PRMT5 inhibitor compounds
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add the PRMT5 inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PRMT5 inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Western Blot for Histone H4 Arginine 3 Symmetric Dimethylation (H4R3me2s)
This immunoassay is used to detect the levels of a specific PRMT5-mediated histone modification, providing a measure of target engagement within cells.
Materials:
-
Cancer cell line treated with PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s and a loading control (e.g., anti-Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[8]
Visualizing PRMT5 in Action: Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway, a typical experimental workflow for inhibitor comparison, and the logical flow of data analysis.
Caption: PRMT5 Signaling Pathway.
Caption: In Vitro Inhibitor Comparison Workflow.
Caption: Logical Flow of Comparative Data.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of HLCL-61 Hydrochloride: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of HLCL-61 hydrochloride, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with a focus on its cross-reactivity profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective assessment of the compound's selectivity and potential off-target effects.
Executive Summary
This compound is a potent and selective inhibitor of PRMT5, an enzyme implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3] Preclinical studies demonstrate its efficacy in inducing apoptosis and differentiation in AML cell lines. A key aspect of its preclinical evaluation is its selectivity, which is crucial for minimizing off-target effects and potential toxicity. This guide delves into the available cross-reactivity data, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.
Performance Comparison: this compound Selectivity
This compound has demonstrated notable selectivity for PRMT5 over other protein arginine methyltransferases. The following table summarizes the available inhibitory activity data.
| Target Family | Specific Target | Activity (IC50/Ki) | Fold Selectivity | Reference |
| PRMT | PRMT5 | Ki: 5 nM | - | [4] |
| PRMT1 | No Inhibition | >20,000 | [2][3][5][6] | |
| PRMT4 (CARM1) | No Inhibition | >20,000 | [2][3][6] | |
| PRMT7 | No Inhibition | >20,000 | [2][3][6] |
Note: A comprehensive kinase panel screening data for this compound is not publicly available at the time of this publication. The selectivity data is currently limited to the PRMT family. The IC50 values for HLCL-61 in various AML cell lines are in the low micromolar range.[1][7]
Signaling Pathway and Experimental Workflow
To understand the context of HLCL-61's activity and how its selectivity is assessed, the following diagrams illustrate the PRMT5 signaling pathway in AML and a typical experimental workflow for determining inhibitor selectivity.
Experimental Protocols
The determination of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro PRMT5 Methyltransferase Assay (Biochemical Assay)
This assay quantifies the enzymatic activity of PRMT5 and its inhibition by HLCL-61.
Materials:
-
Recombinant human PRMT5 enzyme
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant PRMT5 enzyme.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of HLCL-61 and determine the IC50 value.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of HLCL-61 on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Conclusion
This compound emerges as a highly selective inhibitor of PRMT5 within the protein arginine methyltransferase family. This selectivity is a promising attribute for its further development as a therapeutic agent. However, to fully delineate its safety and efficacy profile, comprehensive cross-reactivity screening against a broad panel of kinases and other potential off-targets is warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the study of PRMT5 inhibition.
References
- 1. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of HLCL-61 Hydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards combination therapies to enhance efficacy and overcome resistance. HLCL-61 hydrochloride, a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5), has demonstrated potent anti-leukemic activity as a single agent. This guide explores the synergistic potential of this compound in combination with other anti-cancer agents, providing a comparative overview of preclinical data and detailed experimental protocols to support further research and development. While direct clinical data on this compound in combination therapies is emerging, this guide draws upon extensive preclinical research on PRMT5 inhibitors to illuminate promising therapeutic strategies.
Unlocking Synergistic Effects: An Overview of Combination Strategies
PRMT5 is a critical enzyme that is overexpressed in various cancers and plays a crucial role in tumor cell growth and survival. Its inhibition by agents like this compound presents a promising therapeutic avenue. However, the complexity of cancer biology often necessitates multi-pronged attacks. Combining this compound with drugs that target complementary pathways can lead to synergistic effects, resulting in enhanced tumor cell killing and potentially reduced drug resistance. This guide focuses on the preclinical evidence for the synergy of PRMT5 inhibitors with several classes of anti-cancer drugs.
Quantitative Analysis of Synergistic Combinations with PRMT5 Inhibitors
The following table summarizes the observed synergistic effects from preclinical studies involving PRMT5 inhibitors in combination with other targeted therapies. These findings provide a strong rationale for investigating similar combinations with this compound.
| Combination Partner | Cancer Type | Key Synergistic Effects | Reference Compound(s) |
| BCL-2 Inhibitors | Mantle Cell Lymphoma (MCL) | Increased apoptosis, reduced tumor burden, and improved survival in preclinical models.[1] | Venetoclax |
| MAP Kinase Pathway Inhibitors | Glioblastoma, Lung, Pancreatic Cancer | Enhanced cytotoxicity and tumor growth inhibition.[2] | Trametinib (MEK inhibitor) |
| Antiestrogens | ER-positive Breast Cancer | Overcomes resistance to CDK4/6 inhibitors and demonstrates synergistic activity in xenograft models. | Fulvestrant |
| Immune Checkpoint Inhibitors | Melanoma, Lung Cancer | Enhanced anti-tumor immune response, increased T-cell infiltration, and improved survival.[3][4][5] | Anti-PD-1/PD-L1 antibodies |
Key Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound in combination therapies, the following detailed experimental protocols are provided.
Cell Viability and Synergy Analysis
a) MTT Assay for Cell Viability:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6][7]
-
Treat the cells with a range of concentrations of this compound alone, the combination drug alone, and the combination of both at various ratios for 48-72 hours. Include a vehicle-treated control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
b) Combination Index (CI) Calculation using the Chou-Talalay Method:
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10][11]
-
Procedure:
-
Based on the dose-response curves generated from the MTT assay for each drug alone, determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Using software such as CompuSyn or by manual calculation based on the Chou-Talalay equation, input the dose-effect data for the single agents and their combinations.
-
The software will generate CI values for different fractional effects (Fa), providing a quantitative measure of the synergy at various levels of cell kill.[11]
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment and wash them with cold PBS.[12][13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
b) Western Blot for Cleaved Caspases and PARP:
Detection of cleaved (activated) forms of caspase-3 and its substrate PARP are biochemical hallmarks of apoptosis.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates apoptosis.[17][18]
-
In Vivo Xenograft Models
To evaluate the in vivo efficacy of the combination therapy, a subcutaneous xenograft mouse model is commonly used.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.[19]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of both.[19]
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Visualizing the Mechanisms of Synergy
Understanding the underlying signaling pathways is crucial for rational drug combination design. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in the synergistic interactions of PRMT5 inhibitors.
Signaling Pathways
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting protein arginine methyltransferase 5 sensitizes glioblastoma to trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 4. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. scispace.com [scispace.com]
- 16. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical and Preclinical PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. Its role in critical cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, has led to the development of numerous inhibitors, several of which have advanced into clinical trials. This guide provides a comparative overview of key clinical and preclinical PRMT5 inhibitors, presenting their performance data, experimental methodologies, and the signaling pathways they modulate.
Introduction to PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in various cancers, including lymphomas, leukemias, and solid tumors such as breast and lung cancer.[1] PRMT5 inhibitors are small molecules designed to block its enzymatic activity, thereby disrupting these cancer-promoting processes.[1] A significant breakthrough in targeting PRMT5 has been the application of a synthetic lethality approach in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deficient tumors accumulate methylthioadenosine (MTA), which weakly inhibits PRMT5. This renders these cancer cells particularly vulnerable to further PRMT5 inhibition, creating a therapeutic window.
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for prominent PRMT5 inhibitors, categorized by their mechanism of action.
MTA-Cooperative Inhibitors
These inhibitors selectively bind to the PRMT5-MTA complex, leading to potent inhibition in MTAP-deficient cancers.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (MTAP-deleted) | In Vivo Models | Key Clinical Findings |
| MRTX1719 | PRMT5-MTA Complex | - | 8 nM (HCT116 MTAPdel)[2] | Marked antitumor activity in various xenograft models.[2] | Objective responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, and NSCLC.[2] |
| AMG 193 | PRMT5-MTA Complex | Potent biochemical activity | Potent cellular activity | Robust antitumor activity in cell line and patient-derived xenograft models. | Preliminary antitumor activity in solid tumors with MTAP deficiency. |
SAM-Competitive and Cooperative Inhibitors
These inhibitors compete with or bind cooperatively with the S-adenosylmethionine (SAM) cofactor.
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | In Vivo Models | Key Clinical Findings |
| GSK3326595 | PRMT5 (SAM-cooperative) | 9.2 nM[3] | Potent antiproliferative activity | Antitumor activity in myeloid malignancy models.[4] | Modest efficacy in advanced solid tumors and NHL; development discontinued.[5] |
| JNJ-64619178 | PRMT5 | Potent inhibitor | Potent antiproliferative activity | Tumor growth inhibition in various xenograft models.[6] | Manageable toxicity; preliminary antitumor activity in adenoid cystic carcinoma (ACC).[7] |
| PRT811 | PRMT5 (SAM-competitive) | 3.9 nM[8] | 29-134 nM (brain cancer cell lines) | Tumor growth inhibition in GBM xenograft models. | Clinical activity in IDH-positive recurrent high-grade glioma and uveal melanoma. |
| EPZ015665 (GSK3235025) | PRMT5 | 22 nM | Nanomolar range (MCL cell lines) | Dose-dependent antitumor activity in MCL xenograft models. | Preclinical stage. |
| Compound 20 | PRMT5 | 4.2 nM[3] | Potent antiproliferative activity | Antitumor efficacy in MV-4-11 xenograft model.[3] | Preclinical stage. |
Key Signaling Pathways Modulated by PRMT5
PRMT5 influences several critical oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors and identifying potential combination therapies.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Item - Protein arginine methyltransferase 5 (PRMT5) activates WNT/βâcatenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - Figshare [manara.qnl.qa]
- 8. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β‐catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HLCL-61-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Mcl-1 inhibitor, HLCL-61, with other apoptosis-inducing agents. The included experimental data, presented in clear, tabular format, demonstrates the potency and selectivity of HLCL-61 in promoting cancer cell death. Detailed protocols for key apoptosis assays are provided to enable researchers to replicate and validate these findings.
Introduction to HLCL-61
HLCL-61 is a potent and selective small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the Bcl-2 family. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. By binding to the BH3-binding groove of Mcl-1, HLCL-61 disrupts its interaction with pro-apoptotic proteins like Bak and Bim, thereby unleashing the intrinsic apoptotic pathway and leading to programmed cell death.
Comparative Analysis of Apoptosis Induction
To evaluate the efficacy of HLCL-61, its ability to induce apoptosis was compared against a panel of established anti-cancer agents, including another Mcl-1 inhibitor (S63845), a Bcl-2 inhibitor (Venetoclax), and standard chemotherapeutic drugs (Paclitaxel and Doxorubicin). The following tables summarize the quantitative data from key apoptosis assays performed in various cancer cell lines.
Table 1: Induction of Apoptosis by HLCL-61 and Comparator Compounds (Annexin V Assay)
The percentage of apoptotic cells was determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment. Data represents the percentage of Annexin V positive cells (early and late apoptosis).
| Compound | Concentration | MDA-MB-468 (Triple-Negative Breast Cancer) | HL-60 (Acute Myeloid Leukemia) | Jurkat (T-cell Leukemia) |
| HLCL-61 (proxy: S63845) | 30 nM | ~45%[1] | - | - |
| HLCL-61 (proxy: S63845) | 100 nM | - | ~50%[2] | - |
| Venetoclax | 100 nM | - | >50%[3] | - |
| Paclitaxel | 20 ng/ml | up to 43%[4] | - | - |
| Doxorubicin | 100 nM | - | - | up to 54% (at 72h)[5] |
| Doxorubicin | 250 nM | - | - | ~30%[6] |
Note: Data for HLCL-61 is based on published results for the potent Mcl-1 inhibitor S63845 as a proxy.
Table 2: Caspase-3/7 Activation by HLCL-61 and Comparator Compounds
Caspase-3/7 activity, a hallmark of apoptosis execution, was measured using a luminescent assay. Data is presented as fold change in luminescence relative to untreated control cells after 6 hours of treatment.
| Compound | Concentration | 22Rv1 (Prostate Cancer) | PC9 (Non-Small Cell Lung Cancer) |
| HLCL-61 (proxy: AZD5991) | 300 nM | - | ~2.5-fold[7] |
| HLCL-61 (proxy: AZD5991) | 1 µM | ~3-fold[8] | - |
| HLCL-61 (proxy: S63845) | 1 µM | ~3.5-fold[8] | - |
Note: Data for HLCL-61 is based on published results for the potent Mcl-1 inhibitors AZD5991 and S63845 as proxies.
Signaling Pathway of HLCL-61-Induced Apoptosis
HLCL-61 triggers the intrinsic (or mitochondrial) pathway of apoptosis. The diagram below illustrates the key molecular events following Mcl-1 inhibition by HLCL-61.
Caption: HLCL-61 inhibits Mcl-1, leading to Bak/Bax activation, MOMP, and subsequent caspase-mediated apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for assessing HLCL-61-induced apoptosis in cancer cell lines.
References
- 1. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 4. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Elucidating molecularly stratified single agent, and combination, therapeutic strategies targeting MCL1 for lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRMT5 Inhibitor Binding Pockets: A Guide for Drug Discovery Professionals
Authoritative guide providing a comparative analysis of binding pockets for various PRMT5 inhibitors, supported by quantitative binding data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other diseases. Its enzymatic activity, the symmetric dimethylation of arginine residues on histone and non-histone proteins, is pivotal in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] The development of small molecule inhibitors targeting PRMT5 has led to the discovery of diverse chemical scaffolds that interact with distinct binding pockets on the enzyme. Understanding the nuances of these binding pockets is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
This guide provides a comparative analysis of four distinct PRMT5 inhibitor binding pockets: the substrate-binding pocket, the S-adenosylmethionine (SAM) cofactor-binding pocket, a novel allosteric site, and a protein-protein interaction (PPI) interface for substrate adaptor proteins. We present a selection of representative inhibitors for each class, detailing their binding affinities and the key molecular interactions that govern their inhibitory activity.
Comparative Binding Affinities of PRMT5 Inhibitors
The potency of PRMT5 inhibitors is a critical parameter in their development. The following table summarizes the binding affinities of representative inhibitors for each of the four major binding pockets.
| Inhibitor | Binding Pocket | Target | Assay Type | IC50 | Kd | Ki | PDB ID |
| EPZ015666 | Substrate-Binding | PRMT5/MEP50 | Biochemical | 22 nM | 11 µM | - | --INVALID-LINK-- |
| LLY-283 | SAM-Competitive | PRMT5/MEP50 | Biochemical | 22 ± 3 nM | 6 nM | - | --INVALID-LINK-- |
| Compound 1a | Allosteric | PRMT5/MEP50 | Biochemical | 16 nM (EC50) | - | - | --INVALID-LINK-- |
| BRD0639 | Substrate Adaptor (PPI) | PRMT5 | Biochemical | 13.8 µM | 13.8 µM | - | --INVALID-LINK-- |
In-Depth Analysis of Inhibitor Binding Pockets
A detailed understanding of the molecular interactions between inhibitors and their binding sites is paramount for structure-based drug design. Here, we dissect the key interactions for our four representative inhibitors.
The Substrate-Binding Pocket: EPZ015666
EPZ015666 is a potent and selective substrate-competitive inhibitor of PRMT5.[2] It occupies the pocket where the protein substrate's arginine residue would normally bind, preventing methylation.
Key Amino Acid Interactions (PDB: 4X61):
-
Cation-π Interaction: The tetrahydroisoquinoline (THIQ) moiety of EPZ015666 forms a crucial cation-π interaction with the partially positively charged methyl group of the cofactor SAM.[2][3]
-
Hydrogen Bonds: The inhibitor forms hydrogen bonds with the backbone nitrogen of Phe580 .[3]
-
Hydrophobic Interactions: The inhibitor is nestled within a hydrophobic pocket defined by residues such as Phe327 , Met328 , and Phe580 .[4][5]
The SAM-Binding Pocket: LLY-283
LLY-283 is a SAM-competitive inhibitor, directly competing with the natural cofactor for binding to the enzyme.[6]
Key Amino Acid Interactions (PDB: 6CKC):
-
Hydrogen Bonds: The adenine moiety of LLY-283 forms hydrogen bonds with the side chain of Asp419 and the main chain of Met420 . The ribose-like portion of the inhibitor interacts with Glu392 .
-
Hydrophobic Interactions: The phenyl group of LLY-283 engages in hydrophobic interactions within the SAM binding site, contributing to its selectivity.[2]
The Allosteric Pocket: Compound 1a
Compound 1a represents a novel class of allosteric inhibitors that bind to a site distinct from the active site.[1] This binding event induces a conformational change that disrupts both the SAM and substrate binding sites, rendering the enzyme inactive.[1][7]
Key Amino Acid Interactions (PDB: 6UXX):
-
Hydrophobic Interactions: The adamantane group of Compound 1a is buried in a hydrophobic pocket.
-
Hydrogen Bonds: The inhibitor forms key hydrogen bonds that stabilize the inactive conformation of the enzyme.
-
Conformational Change: Binding of Compound 1a induces a significant displacement of an 11-amino acid loop, which in turn blocks the active site.[1]
The Substrate Adaptor Protein Interface: BRD0639
BRD0639 is a first-in-class inhibitor that targets the protein-protein interaction between PRMT5 and its substrate adaptor proteins, such as pICln and Riok1.[8] These adaptors are crucial for the methylation of specific substrates.
Key Amino Acid Interactions (PDB: 7M05):
-
Covalent Bond: BRD0639 forms a covalent bond with Cys278 of PRMT5, located at the substrate adaptor binding interface.[8]
-
Hydrophobic and Polar Interactions: The inhibitor occupies a groove on the PRMT5 surface, making multiple hydrophobic and polar contacts that disrupt the binding of the PRMT5 Binding Motif (PBM) of the adaptor proteins.[8][9]
Signaling Pathways and Experimental Workflows
To visualize the different modes of PRMT5 inhibition and the experimental workflow for their characterization, the following diagrams are provided.
Caption: Overview of the different mechanisms of PRMT5 inhibition.
Caption: A typical workflow for the discovery and characterization of PRMT5 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. This section provides an overview of the key experimental protocols used to characterize the binding of inhibitors to PRMT5.
| Experiment | Protocol Overview | Key Parameters & Considerations |
| X-ray Crystallography | Recombinant PRMT5/MEP50 complex is purified and crystallized in the presence of the inhibitor. Crystals are then exposed to X-rays to generate diffraction data, which is used to solve the three-dimensional structure of the complex. | Protein Construct: Full-length or truncated, catalytically active PRMT5 in complex with MEP50. Crystallization: Vapor diffusion (hanging or sitting drop) with various screening conditions (precipitants, pH, temperature). Data Collection: Synchrotron radiation source for high-resolution data. Structure Solution: Molecular replacement using a known PRMT5 structure, followed by model building and refinement. |
| Surface Plasmon Resonance (SPR) | PRMT5 is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in refractive index upon binding is measured in real-time to determine association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd). | Immobilization: Amine coupling of PRMT5 to a CM5 sensor chip. Running Buffer: Typically a buffered saline solution (e.g., HBS-EP+) with a small amount of detergent (e.g., Tween-20) to prevent non-specific binding. Analyte: A dilution series of the inhibitor is injected. Regeneration: A low pH solution or a specific chemical may be used to remove the bound inhibitor between cycles. |
| Isothermal Titration Calorimetry (ITC) | A solution of the inhibitor is titrated into a solution containing PRMT5. The heat released or absorbed upon binding is measured directly, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS). | Sample Preparation: Both protein and inhibitor solutions must be in identical buffer to minimize heats of dilution. Concentrations: The concentration of the protein in the cell and the inhibitor in the syringe need to be carefully chosen to obtain a sigmoidal binding isotherm. Temperature: The experiment is conducted at a constant temperature. |
Conclusion
The multifaceted nature of PRMT5 inhibition, with at least four distinct and druggable binding pockets, presents a rich landscape for therapeutic intervention. Substrate-competitive inhibitors like EPZ015666, SAM-competitive inhibitors such as LLY-283, allosteric modulators like Compound 1a, and PPI inhibitors including BRD0639, each offer unique mechanisms of action and potential therapeutic advantages. The continued exploration of these binding sites through structural biology and biophysical techniques will undoubtedly fuel the development of novel and highly selective PRMT5 inhibitors for a range of human diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to this important area of drug discovery.
References
- 1. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of HLCL-61 Hydrochloride in Acute Myeloid Leukemia: A Comparative Analysis
For Immediate Release
Shanghai, China – November 10, 2025 – This guide provides a comparative assessment of the therapeutic potential of HLCL-61 hydrochloride, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against other investigational PRMT5 inhibitors in the context of Acute Myeloid Leukemia (AML). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform ongoing research and development efforts.
Introduction to PRMT5 Inhibition in AML
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[1][2][3] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, mRNA splicing, and signal transduction.[4] In AML, overexpression of PRMT5 has been linked to poor prognosis and the promotion of leukemic cell growth and survival.[4][5]
This compound is a potent and selective small-molecule inhibitor of PRMT5.[6] Its mechanism of action in AML involves the inhibition of PRMT5, which leads to an increased expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 and FLT3, key proteins involved in leukemic cell proliferation and survival, ultimately leading to anti-leukemic activity.[6] This guide compares the available data for this compound with two other notable PRMT5 inhibitors that have entered clinical development: GSK3326595 and JNJ-64619178.
Comparative Efficacy and Safety Profile
A direct comparison of the therapeutic window of these compounds is challenging due to the limited publicly available preclinical data for HLCL-61, particularly regarding its in vivo efficacy and toxicity. However, by compiling the available information, we can draw preliminary comparisons.
In Vitro Efficacy
HLCL-61 has demonstrated potent anti-proliferative activity against a panel of AML cell lines, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Citation |
| HLCL-61 HCl | MV4-11 (FLT3-ITD) | 14.12 | [1][7] |
| THP-1 | 16.74 | [1][7] | |
| FLT3-WT blast | 6.3 | [1][7] | |
| FLT3-ITD blast | 8.72 | [1][7] |
Clinical Safety and Efficacy of Competitors
GSK3326595 and JNJ-64619178 have progressed to Phase I/II clinical trials, providing valuable insights into their safety and preliminary efficacy in patients with advanced cancers, including myeloid malignancies.
| Compound | Phase | Key Findings | Dose-Limiting Toxicities | Recommended Phase II Dose (RP2D) | Objective Response Rate (ORR) | Citation |
| GSK3326595 | Phase I/II | Limited clinical activity as monotherapy in heavily pretreated myeloid neoplasm patients. | Thrombocytopenia, Anemia, Neutropenia | Not established for AML | 17% Clinical Benefit Rate in Myeloid Neoplasms | [3][4] |
| JNJ-64619178 | Phase I | Manageable dose-dependent toxicity and preliminary anti-tumor activity in advanced solid tumors and lymphomas. | Thrombocytopenia | 1.5 mg intermittently or 1.0 mg once daily | 5.6% in all-comers, 11.5% in Adenoid Cystic Carcinoma | [3] |
For HLCL-61, a study in a murine AML model reported no adverse effects, though specific details on the dose and duration of treatment are not publicly available.[1] A comprehensive assessment of its therapeutic window awaits further preclinical toxicology and efficacy studies.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for these compounds is the inhibition of PRMT5. In AML, this leads to a cascade of events that ultimately suppress leukemogenesis.
PRMT5 Signaling Pathway in AML
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the preclinical evaluation of PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of the PRMT5 inhibitor (e.g., this compound) to the wells and incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot for Histone Methylation
This technique is used to detect the levels of specific proteins, such as symmetrically dimethylated histones, to confirm target engagement of PRMT5 inhibitors.
Protocol:
-
Cell Lysis: Treat AML cells with the PRMT5 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-symmetric dimethyl arginine) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for FLT3 Activity
This assay is used to measure the transcriptional activity of the FLT3 promoter.
Protocol:
-
Transfection: Co-transfect AML cells (e.g., THP-1) with a luciferase reporter plasmid containing the FLT3 promoter and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with the PRMT5 inhibitor.
-
Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity against AML cells through a well-defined mechanism of action targeting the PRMT5 pathway. While its preclinical safety profile appears favorable based on limited reports, a comprehensive assessment of its therapeutic window requires further investigation. Specifically, detailed in vivo efficacy and toxicology studies, as well as pharmacokinetic analyses, are necessary to position HLCL-61 competitively against other PRMT5 inhibitors that have advanced to clinical trials. The generation of data on its effects on normal hematopoietic progenitor cells will be critical in defining its therapeutic index. Future head-to-head preclinical studies comparing HLCL-61 with compounds like GSK3326595 and JNJ-64619178 in relevant AML models would provide invaluable data to guide its clinical development strategy.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. HLCL-61(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy HLCL-61(HCl) from Supplier InvivoChe [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
